molecular formula C19H19N5O4 B8483975 S6821

S6821

Katalognummer: B8483975
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: LLJBKECMPVCSDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S6821 is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H19N5O4

Molekulargewicht

381.4 g/mol

IUPAC-Name

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3

InChI-Schlüssel

LLJBKECMPVCSDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O

Physikalische Beschreibung

White solid;  bland aroma

Löslichkeit

Practically insoluble in water
Soluble (in ethanol)

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S6821 on TAS2R8

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, quantitative potency, and experimental validation of S6821, a potent and selective antagonist for the human bitter taste receptor TAS2R8.

Executive Summary

This compound is a novel 3-(pyrazol-4-yl) imidazolidine-2,4-dione compound identified as a highly potent and selective antagonist of the human taste 2 receptor member 8 (TAS2R8), a G protein-coupled receptor (GPCR) responsible for mediating the bitter taste of numerous substances.[1][2] Its mechanism of action is centered on the direct inhibition of TAS2R8, preventing the initiation of the downstream signaling cascade that leads to the perception of bitterness. Validated through robust in vitro functional assays and human sensory panels, this compound effectively blocks TAS2R8-mediated bitterness.[1][2] Having demonstrated an excellent safety profile, this compound has been approved for use as a bitter taste blocker, presenting significant opportunities in pharmaceutical formulations and food science.[1][2][3]

The TAS2R8 Signaling Pathway

Bitter taste perception is a critical chemosensory function mediated by a family of approximately 25 TAS2Rs in humans.[4][5][6] These receptors, belonging to the Class A family of GPCRs, are expressed in taste receptor cells on the tongue as well as in numerous extra-oral tissues.[5][7][8]

The canonical signaling pathway for TAS2R8 activation proceeds as follows:

  • Agonist Binding : A bitter ligand (agonist) binds to the TAS2R8 receptor.

  • G Protein Activation : This binding event induces a conformational change in the receptor, activating a heterotrimeric G protein. The canonical G protein in taste is gustducin; its βγ subunits (Gβγ) are crucial for the downstream cascade.[4]

  • PLCβ2 Activation : The dissociated Gβγ subunits activate the effector enzyme Phospholipase C beta 2 (PLCβ2).[4]

  • Second Messenger Production : PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Intracellular Calcium Release : IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

  • Cellular Response : The resulting increase in intracellular Ca²⁺ concentration is the key signaling event that, in taste cells, leads to neurotransmitter release and the transmission of the bitter signal to the brain.[7][8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the TAS2R8 receptor. By binding to the receptor, it occupies the agonist binding site or an allosteric site that prevents the agonist from binding and/or inducing the necessary conformational change for G protein activation. This inhibitory action effectively halts the signaling cascade at its inception, thereby blocking the downstream release of intracellular calcium and preventing the perception of bitterness mediated by TAS2R8.

TAS2R8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TAS2R8 TAS2R8 G_protein G Protein (Gustducin) TAS2R8->G_protein Activates PLC PLCβ2 IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates Agonist Bitter Agonist Agonist->TAS2R8 Binds & Activates This compound This compound (Antagonist) This compound->TAS2R8 Binds & Inhibits ER Endoplasmic Reticulum IP3->ER Stimulates Ca_release ↑ [Ca²⁺]i ER->Ca_release Release Signal Bitter Signal Transduction Ca_release->Signal

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency and Selectivity

The efficacy of an antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological response by 50%. This compound has been shown to be a highly potent inhibitor of TAS2R8.

Table 1: Potency of this compound against Human TAS2R8

Compound Parameter Value Reference(s)
This compound IC50 21 nM [3]

| This compound | IC50 | 35 nM |[10] |

Note: The slight variation in reported IC50 values is common and can be attributed to different assay conditions and experimental setups.

In addition to its high potency, this compound is remarkably selective. Its inhibitory activity is highly specific to TAS2R8, which is a critical attribute for a targeted therapeutic or food additive, minimizing off-target effects.

Table 2: Selectivity Profile of this compound

Compound Target Selectivity Profile Reference(s)

| This compound | Human TAS2Rs | Demonstrates high selectivity for TAS2R8 across a panel of 16 different TAS2R subtypes. |[3] |

Experimental Protocols

The characterization of this compound as a TAS2R8 antagonist relies on two key methodologies: in vitro functional assays and in vivo human sensory evaluations.

In Vitro: Intracellular Calcium Release Assay

This functional assay is the primary method for quantifying the activation or inhibition of TAS2Rs in a controlled laboratory setting. It measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Cell Line: Human Embryonic Kidney (HEK-293) cells, or a similar stable cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]

    • Transfection: Cells are transiently or stably transfected with expression plasmids encoding for human TAS2R8 and a promiscuous G protein chimera (e.g., Gα16-gust44) that couples the receptor to the cell's endogenous PLC pathway.[11] Cells are seeded into 384-well microplates and grown overnight.[11]

  • Assay Preparation (Fluorescence-based):

    • The cell culture medium is replaced with a buffer solution (e.g., HBSS).

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake and de-esterification.[11]

  • Compound Addition and Signal Detection:

    • The assay plate is placed into a fluorescence imaging plate reader (FLIPR).

    • Antagonist Addition: A solution of this compound at various concentrations is added to the wells first.

    • Agonist Challenge: After a short incubation period, a known TAS2R8 agonist (e.g., ritonavir[1]) is added at a fixed concentration (typically its EC80).

    • Measurement: The instrument monitors changes in fluorescence intensity over time. An agonist-induced response is seen as a sharp increase in fluorescence. The presence of this compound is expected to dose-dependently reduce this fluorescence peak.

  • Data Analysis:

    • The reduction in the fluorescence signal in the presence of this compound is calculated relative to control wells (agonist only).

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

    • The IC50 value is determined using a non-linear regression model (e.g., 3-parameter logistic regression).[11]

Experimental_Workflow cluster_prep Assay Preparation cluster_execution Assay Execution (FLIPR) cluster_analysis Data Analysis c1 Culture HEK-293 Cells c2 Transfect with TAS2R8 + G-Protein Plasmids c1->c2 c3 Seed Cells into 384-well Plate c2->c3 c4 Load Cells with Calcium-Sensitive Dye (Fluo-4) c3->c4 e1 Add this compound (Antagonist) at various concentrations c4->e1 e2 Incubate e1->e2 e3 Add TAS2R8 Agonist (e.g., Ritonavir) e2->e3 e4 Measure Fluorescence (Calcium Signal) e3->e4 a1 Generate Dose-Response Curve (% Inhibition vs. [this compound]) e4->a1 a2 Calculate IC50 Value (Non-linear Regression) a1->a2

Caption: Experimental workflow for the in vitro calcium mobilization assay.
In Vivo: Human Sensory Panel Evaluation

To confirm the in vitro results translate to a tangible effect on taste perception, the efficacy of this compound was validated in human sensory tests.[1][2]

General Protocol Outline:

  • Panelist Recruitment and Training: Trained panelists are selected who are capable of consistently rating taste intensities, particularly bitterness.

  • Sample Preparation:

    • A bitter-tasting medium is selected where bitterness is known to be mediated by TAS2R8 (e.g., coffee).[2][3]

    • Samples are prepared: a control (bitter medium only) and test samples (bitter medium containing various concentrations of this compound).

  • Evaluation Procedure:

    • Panelists are presented with the samples in a randomized, blinded fashion.

    • Using a "sip-and-spit" method, they rate the perceived bitterness intensity of each sample on a standardized scale (e.g., a Labeled Magnitude Scale).

    • A palate cleanser (e.g., unsalted crackers and water) is used between samples.[12]

  • Data Analysis:

    • The bitterness scores for the test samples are compared to the control.

    • Statistical analysis is performed to determine if this compound significantly reduces perceived bitterness. Human sensory tests confirmed that this compound effectively blocks TAS2R8-mediated bitterness.[1][2]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human bitter taste receptor TAS2R8. Its mechanism of action involves the direct inhibition of the TAS2R8 receptor, preventing the G protein-mediated intracellular calcium release that initiates the sensation of bitterness. This mechanism has been quantitatively defined by a low nanomolar IC50 value and confirmed through functional cell-based assays and human sensory studies. For researchers and developers, this compound represents a validated tool for studying TAS2R8 function and a viable solution for mitigating bitterness in pharmaceuticals and other consumer products.

References

S6821: A Technical Guide to its Discovery and Development as a Potent TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of S6821, a novel and potent antagonist of the TAS2R8 bitter taste receptor. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of pharmacology, sensory science, and drug development.

Discovery and Development Timeline

This compound was developed by Firmenich SA as part of a research program aimed at identifying potent and selective antagonists for the TAS2R8 bitter taste receptor. While a detailed public timeline with specific dates is not available, the logical progression of its discovery and preclinical development can be outlined as follows:

  • Lead Identification: The research originated from the identification of a series of novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones as potential TAS2R8 antagonists.

  • Lead Optimization: Through structure-activity relationship (SAR) studies, analogues were synthesized and screened to improve potency and selectivity for TAS2R8. This compound emerged as one of the most potent compounds from this series.

  • In Vitro Characterization: this compound underwent extensive in vitro testing to determine its antagonist activity, including its IC50 value against TAS2R8 activation by various bitter agonists like andrographolide and chloramphenicol. Its selectivity was also assessed against other TAS2R subtypes.

  • Solubility and Stability Assessment: Key physicochemical properties of this compound were evaluated, including its solubility at physiological pH and its stability under various conditions such as changes in temperature and pH.

  • Sensory Evaluation: Human sensory panel tests were conducted to confirm the efficacy of this compound in blocking TAS2R8-mediated bitterness in relevant food and beverage matrices.

  • Safety Evaluation and Regulatory Approval: Following comprehensive safety and toxicological assessments, this compound was submitted to regulatory bodies for evaluation. It was subsequently approved as safe for its intended use as a bitter taste blocker by expert panels in the United States, the European Union, and Japan.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antagonist Activity of this compound

AgonistThis compound IC50 (nM)
Andrographolide25
Chloramphenicol30

Data represents the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced activation of the TAS2R8 receptor.

Table 2: Physicochemical Properties of this compound

PropertyValue
Solubility (pH 7.1)> 50 µM
Stability (pH 7.1, 24h at 100°C)Considerable degradation
Stability (pH 7.1, 60 min at 124°C)Considerable degradation
Stability (pH 9.3, 24h at RT)~20% remaining

Experimental Protocols

In Vitro TAS2R8 Antagonist Assay

Objective: To determine the inhibitory potency of this compound against agonist-induced activation of the TAS2R8 receptor.

Methodology:

  • Cell Culture: A stable cell line co-expressing the human TAS2R8 receptor and a chimeric G-protein (Gα16gust44) is cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

  • Calcium Imaging: Cells are seeded into 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations. A known TAS2R8 agonist (e.g., andrographolide or chloramphenicol) is prepared at a fixed concentration (typically at its EC80).

  • Assay Procedure:

    • The baseline fluorescence of the cells is recorded using a fluorescence plate reader.

    • The cells are pre-incubated with the various concentrations of this compound for a defined period.

    • The TAS2R8 agonist is then added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The antagonist activity is calculated as the percentage of inhibition of the agonist response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Sensory Panel Testing

Objective: To evaluate the effectiveness of this compound in reducing the perceived bitterness of TAS2R8 agonists in a sensory setting.

Methodology:

  • Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are trained to identify and rate the intensity of bitter taste using a standardized scale (e.g., a 15-point scale).

  • Sample Preparation:

    • A solution of a known TAS2R8 agonist (e.g., andrographolide) is prepared in a suitable food-grade solvent (e.g., water or a model beverage).

    • A second set of samples is prepared containing the same concentration of the agonist plus a specific concentration of this compound.

    • A control sample (solvent only) is also included.

  • Testing Procedure:

    • Panelists are presented with the samples in a randomized and blinded order.

    • They are instructed to taste each sample, hold it in their mouth for a few seconds, and then expectorate.

    • Panelists rate the perceived bitterness intensity of each sample on the standardized scale.

    • A palate cleanser (e.g., unsalted crackers and water) is used between samples.

  • Data Analysis: The bitterness ratings for the agonist-only and the agonist + this compound samples are compared using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound significantly reduces the perceived bitterness.

Visualizations

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist (e.g., Andrographolide) TAS2R8 TAS2R8 Receptor Bitter_Agonist->TAS2R8 Activates This compound This compound This compound->TAS2R8 Inhibits G_Protein G Protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2 Ca²⁺ Release ER->Ca2 TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_sensory Sensory Evaluation Cell_Culture TAS2R8 Expressing Cell Line Culture Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Compound_Addition Add this compound (Antagonist) and Agonist Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (Calcium Flux) Compound_Addition->Fluorescence_Reading IC50_Determination IC50 Calculation Fluorescence_Reading->IC50_Determination Panelist_Training Trained Sensory Panel Blinded_Tasting Randomized, Blinded Tasting Session Panelist_Training->Blinded_Tasting Sample_Prep Prepare Samples: Agonist vs. Agonist + this compound Sample_Prep->Blinded_Tasting Bitterness_Rating Rate Bitterness Intensity Blinded_Tasting->Bitterness_Rating Statistical_Analysis Statistical Analysis of Ratings Bitterness_Rating->Statistical_Analysis

Caption: Workflow for in vitro and sensory evaluation of this compound.

S6821: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Function as a TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S6821 is a potent and selective antagonist of the bitter taste receptor TAS2R8.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological function of this compound. It includes a summary of its discovery, key experimental data, and detailed methodologies for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, sensory science, and drug development who are interested in the modulation of bitter taste perception.

Chemical Properties and Structure

This compound, with the IUPAC name 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione, is a novel synthetic compound identified as a highly effective blocker of TAS2R8-mediated bitterness.[1][2] Its development was aimed at addressing the unpleasant taste of certain active pharmaceutical ingredients (APIs), excipients, and nutraceuticals, thereby improving patient compliance and food palatability.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione[1]
CAS Number 1119831-25-2[1]
Chemical Formula C19H19N5O4[1][4]
Molar Mass 381.392 g·mol−1[1]
SMILES CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O[1]
InChI InChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3[1]
InChIKey LLJBKECMPVCSDS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 98.04 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 7[5]
Rotatable Bonds 5[5]

Mechanism of Action: TAS2R8 Antagonism

This compound functions as a competitive antagonist of the TAS2R8 receptor, a G-protein coupled receptor (GPCR) responsible for detecting bitter compounds.[1][6] Upon binding of a bitter agonist, TAS2R8 activates a signaling cascade involving G-protein gustducin, leading to the release of intracellular calcium and ultimately the perception of bitterness. This compound blocks this pathway by binding to the receptor and preventing the conformational changes necessary for G-protein activation.

TAS2R8 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TAS2R8 signaling pathway and the inhibitory action of this compound.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter Agonist->TAS2R8 Binds and Activates This compound This compound This compound->TAS2R8 Binds and Inhibits Gustducin G-protein (Gustducin) (α, βγ subunits) TAS2R8->Gustducin Activates PLCb2 PLCβ2 Gustducin->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Induces TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain (Bitter Taste) Depolarization->Signal

TAS2R8 signaling pathway and the inhibitory action of this compound.

Experimental Data

In Vitro Antagonist Activity

This compound has demonstrated potent and selective antagonist activity against the human TAS2R8 receptor in cell-based assays.

ParameterValueCell LineAgonistReference
IC50 21 nMHEK293 cells stably expressing TAS2R8-[7]
Toxicological Profile

Extensive toxicological studies have been conducted on this compound to ensure its safety for use as a food additive.

Study TypeResultSpeciesReference
Ames Test Not mutagenic-[5]
Chromosome Aberration Test Not clastogenic-[5]
In Vivo Micronucleus Test Did not induce micronucleiRat[5]
90-Day Subchronic Oral Toxicity NOAEL: 100 mg/kg bw/dayRat[5]
Maternal and Developmental Toxicity NOAEL: 1000 mg/kg bw/dayRat[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in three main steps starting from 3-hydroxybenzaldehyde.[2]

Synthesis_Workflow Start 3-Hydroxybenzaldehyde Step1 Step 1: Reductive amination with 4-(aminomethyl)-3,5-dimethylisoxazole Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Cyclization with (isocyanatoacetyl)glycine ethyl ester Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 End This compound Step3->End

Synthetic workflow for this compound.

Detailed Protocol: A detailed, step-by-step synthesis protocol can be found in the supporting information of Fotsing et al., 2020.[8]

In Vitro Metabolism Study

The metabolic stability of this compound was assessed using rat and human liver microsomes.[5]

Protocol:

  • This compound (at concentrations of 1, 10, and 50 μM) was incubated with pooled, mixed-gender rat or human liver microsomes (0.5 mg/mL).[5]

  • The incubation was performed in the presence of NADPH at 37 °C.[5]

  • Samples were taken at 0, 10, 30, and 120 minutes.[5]

  • The reaction was quenched with acetonitrile.[5]

  • Metabolites were analyzed by LC-MS.

Human Sensory Evaluation

The efficacy of this compound in blocking bitterness was evaluated in human sensory tests.[1][3]

Protocol:

  • A trained panel of human subjects was utilized.

  • Subjects were presented with a bitter-tasting solution (e.g., coffee).

  • In a separate tasting session, subjects were presented with the same bitter solution containing this compound.

  • Bitterness intensity was rated on a standardized scale.

  • Results were statistically analyzed to determine the reduction in perceived bitterness.

Metabolic Pathway

In vitro metabolism studies using rat and human liver microsomes identified several Phase I metabolites of this compound, resulting from monohydroxylation at various positions on the phenol ring.[6] In vivo studies in rats showed that this compound is rapidly converted to O-sulfate and O-glucuronide conjugates.[5]

Metabolic_Pathway cluster_phase1 Phase I Metabolism (In Vitro) cluster_phase2 Phase II Metabolism (In Vivo - Rat) This compound This compound M397A M397A (Monohydroxylation) This compound->M397A Rat & Human Liver Microsomes M397B M397B (Monohydroxylation) This compound->M397B Rat & Human Liver Microsomes M397C M397C (Monohydroxylation) This compound->M397C Rat & Human Liver Microsomes Sulfate O-Sulfate Conjugate This compound->Sulfate Sulfation Glucuronide O-Glucuronide Conjugate This compound->Glucuronide Glucuronidation

Metabolic pathway of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TAS2R8 bitter taste receptor with a favorable safety profile. Its ability to effectively block bitterness in human sensory tests makes it a valuable tool for the food and pharmaceutical industries. This guide provides a comprehensive overview of its chemical and biological properties, along with key experimental methodologies, to support further research and development in the field of taste modulation.

References

S6821: A Comprehensive Technical Guide to its TAS2R8 Antagonist Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed overview of the antagonist selectivity profile of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. This document is intended for researchers, scientists, and drug development professionals working in the fields of taste modulation, pharmacology, and sensory science.

Introduction

Bitter taste perception is a critical defense mechanism, mediated by a family of 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs) in humans.[1][2] Activation of these receptors by a wide array of structurally diverse compounds often leads to the rejection of essential medicines and nutritious foods. TAS2R8, in particular, is activated by various bitter-tasting substances found in pharmaceuticals, excipients, and natural products.[1][2] The development of effective and selective TAS2R8 antagonists is therefore of significant interest for improving the palatability of oral formulations and foods. This compound has emerged as a potent and selective antagonist of TAS2R8, demonstrating efficacy in blocking TAS2R8-mediated bitterness in human sensory tests.[1][2][3] This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data: this compound Antagonist Selectivity Profile

The antagonist potency of this compound was determined against human TAS2R8. The selectivity of this compound and its analogue, S7958, has been highlighted, with reports indicating weak to no significant inhibitory activity against other tested TAS2Rs at relevant concentrations.

Table 1: Antagonist Potency of this compound against human TAS2R8

AntagonistTarget ReceptorIC50 (µM)
This compoundhTAS2R80.035

Data sourced from publicly available information.

While the primary publication by Fotsing et al. (2020) established this compound as a selective TAS2R8 antagonist, a comprehensive selectivity screen against all other human TAS2Rs is not detailed in the publicly accessible abstract. A related compound, S7958, was noted to have weak inhibitory effects on other bitter taste receptors, suggesting a favorable selectivity profile for this class of compounds.

Experimental Protocols

The characterization of this compound's antagonist activity involves in vitro cell-based assays and human sensory panel studies. The following sections describe the general methodologies employed in these key experiments.

In Vitro Calcium Mobilization Assay

This assay is a standard method for assessing the activity of GPCRs, including TAS2Rs, that signal through the Gαq pathway, leading to an increase in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAS2R8.

Cell Line: A stable human embryonic kidney (HEK293) cell line co-expressing human TAS2R8 and a promiscuous G protein (e.g., Gα16/gust44) is commonly used. This G protein couples the receptor to the phospholipase C pathway, ensuring a robust calcium signal upon receptor activation.

Methodology:

  • Cell Culture: The stable cell line is cultured in appropriate media and seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

  • Compound Preparation: this compound is serially diluted to a range of concentrations. A known TAS2R8 agonist (e.g., denatonium benzoate) is prepared at a concentration that elicits a submaximal response (EC80).

  • Assay Procedure:

    • The microplate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • A baseline fluorescence reading is taken.

    • This compound dilutions (or vehicle control) are added to the wells, and the plate is incubated for a short period.

    • The TAS2R8 agonist is then added to all wells to stimulate the receptor.

    • Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition is quantified.

    • The inhibitory effect of this compound at each concentration is calculated relative to the control wells (agonist only).

    • An IC50 curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the agonist-induced response.

Human Sensory Analysis

Human taste panels are essential for confirming the in vitro findings and assessing the real-world efficacy of a taste modulator.

Objective: To evaluate the effectiveness of this compound in reducing the perceived bitterness of a TAS2R8 agonist in humans.

Methodology:

  • Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are trained to identify and rate the intensity of different tastes, including bitterness.

  • Stimuli Preparation:

    • A solution of a known TAS2R8 agonist (e.g., a bitter-tasting pharmaceutical active ingredient or a bitter compound like denatonium benzoate) is prepared at a concentration that elicits a moderate level of bitterness.

    • Test solutions are prepared by adding different concentrations of this compound to the agonist solution.

    • A control solution containing only the agonist is also prepared.

  • Tasting Protocol:

    • A double-blind, randomized study design is typically employed.

    • Panelists rinse their mouths with water before and between samples.

    • Panelists are presented with the control and test solutions and are asked to rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a similar rating scale.

  • Data Analysis:

    • The bitterness ratings for the test solutions are compared to the control.

    • Statistical analysis (e.g., ANOVA, t-tests) is used to determine if the reduction in bitterness by this compound is statistically significant.

Signaling Pathways and Experimental Workflows

TAS2R8 Signaling Pathway

TAS2R8, like other bitter taste receptors, is a GPCR that signals through the canonical phospholipase C (PLC) pathway.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter_Agonist->TAS2R8 Binds to G_Protein G Protein (Gustducin/Gαq) TAS2R8->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca2+ Ca²⁺ IP3R->Ca2+ Releases TRPM5 TRPM5 Channel Ca2+->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release This compound This compound (Antagonist) This compound->TAS2R8 Blocks

Caption: TAS2R8 signaling cascade upon agonist binding and its inhibition by this compound.

Experimental Workflow for Antagonist Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a TAS2R antagonist.

Antagonist_Selectivity_Workflow Start Start: Candidate Antagonist (this compound) Primary_Screen Primary Screen: Calcium Mobilization Assay (hTAS2R8) Start->Primary_Screen Potency_Determination IC50 Determination for hTAS2R8 Primary_Screen->Potency_Determination Selectivity_Panel Selectivity Screen: Panel of other hTAS2Rs (e.g., TAS2R1, TAS2R4, etc.) Potency_Determination->Selectivity_Panel Counter_Screen Counter-Screen: Determine IC50 values for other active TAS2Rs Selectivity_Panel->Counter_Screen Data_Analysis Data Analysis: Calculate Selectivity Ratios (IC50 other TAS2R / IC50 TAS2R8) Counter_Screen->Data_Analysis Sensory_Validation Human Sensory Validation Data_Analysis->Sensory_Validation End End: Selective Antagonist Profile Sensory_Validation->End

Caption: A generalized workflow for determining the selectivity profile of a TAS2R antagonist.

Logical Relationship of Antagonist Selectivity

This diagram illustrates the concept of a selective antagonist like this compound.

Antagonist_Selectivity_Concept cluster_receptors Bitter Taste Receptors (TAS2Rs) This compound This compound TAS2R8 TAS2R8 This compound->TAS2R8 High Potency (Low IC50) TAS2R_X TAS2R X This compound->TAS2R_X Low/No Potency (High IC50) TAS2R_Y TAS2R Y This compound->TAS2R_Y Low/No Potency (High IC50) TAS2R_Z TAS2R Z This compound->TAS2R_Z Low/No Potency (High IC50)

Caption: Conceptual illustration of this compound's high selectivity for TAS2R8 over other TAS2Rs.

Conclusion

This compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8. Its ability to effectively block TAS2R8-mediated bitterness has been demonstrated in both in vitro assays and human sensory studies.[1][2][3] The favorable selectivity profile of this compound and related compounds makes it a valuable tool for research into the mechanisms of bitter taste perception and a promising candidate for applications in the food and pharmaceutical industries to improve the palatability of various products. Further detailed characterization of its activity against the full panel of human TAS2Rs would provide a more complete understanding of its selectivity profile.

References

In-Depth Technical Guide to S6821 (CAS Number: 1119831-25-2): A Potent and Selective TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S6821 is a synthetic small molecule that has been identified as a potent and highly selective antagonist of the human bitter taste receptor TAS2R8.[1][2] With a CAS number of 1119831-25-2, this compound has garnered significant interest for its potential applications in the food, beverage, and pharmaceutical industries as a bitter taste blocker.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

This compound is a synthetic compound with the chemical formula C₁₉H₁₉N₅O₄ and a molecular weight of 381.39 g/mol .[4] Its systematic IUPAC name is 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione.[3]

PropertyValueReference
CAS Number 1119831-25-2[4]
Molecular Formula C₁₉H₁₉N₅O₄[4]
Molecular Weight 381.39 g/mol [4]
IUPAC Name 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione[3]
SMILES CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O[4]
Appearance Solid
Purity >98%[1]
Storage Store at < -15°C[4]

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the G protein-coupled receptor (GPCR) TAS2R8, a human bitter taste receptor.[1][2] It exhibits high affinity for this receptor, with reported half-maximal inhibitory concentration (IC50) values of 21 nM and 0.035 µM.

The canonical signaling pathway for TAS2R8, like other bitter taste receptors, involves the activation of a heterotrimeric G protein, gustducin. Upon agonist binding, the G protein dissociates, and the βγ subunits activate phospholipase C isoform β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately triggers a cellular response perceived as bitterness.

As an antagonist, this compound competitively binds to TAS2R8, preventing the binding of agonist molecules and thereby inhibiting the downstream signaling cascade that leads to the perception of bitterness.

Signaling Pathway Diagram

TAS2R8_Antagonism cluster_membrane Cell Membrane cluster_intracellular TAS2R8 TAS2R8 G_protein G-protein (Gustducin) TAS2R8->G_protein Activates Agonist Bitter Agonist Agonist->TAS2R8 Binds & Activates This compound This compound This compound->TAS2R8 Binds & Blocks No_Signal No Signal PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers Bitter_Taste Bitter Taste Perception Ca_release->Bitter_Taste

Caption: Antagonistic action of this compound on the TAS2R8 signaling pathway.

Quantitative Data

This compound has demonstrated high selectivity for TAS2R8 over a panel of other human bitter taste receptors.

ReceptorThis compound ActivityReference
TAS2R8 IC50 = 21 nM [2]
Panel of 16 other TAS2RsHigh selectivity (specific data in primary literature)[2]

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the evaluation of this compound. For exact details, refer to the primary publications.

Calcium Mobilization Assay for TAS2R8 Antagonism

This assay is used to determine the ability of this compound to inhibit the activation of TAS2R8 by a known agonist.

Objective: To measure the IC50 of this compound against TAS2R8.

Materials:

  • HEK293 cells stably expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gust44).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Known TAS2R8 agonist (e.g., andrographolide).

  • This compound compound.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the TAS2R8-expressing HEK293 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Addition: Add the diluted this compound solutions to the wells and incubate for a short period.

  • Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add the TAS2R8 agonist solution to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Plot the percentage of inhibition of the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Calcium_Assay_Workflow start Start cell_plating Seed TAS2R8-expressing HEK293 cells in 384-well plate start->cell_plating dye_loading Load cells with calcium-sensitive dye cell_plating->dye_loading compound_prep Prepare serial dilutions of this compound and agonist solution dye_loading->compound_prep antagonist_add Add this compound dilutions to wells compound_prep->antagonist_add agonist_read Add agonist and measure fluorescence in plate reader antagonist_add->agonist_read data_analysis Analyze data and determine IC50 agonist_read->data_analysis end End data_analysis->end

Caption: Workflow for the calcium mobilization assay.

Human Sensory Panel for Bitterness Reduction in Coffee

This protocol outlines a typical sensory evaluation to assess the effectiveness of this compound in reducing the bitterness of a beverage.

Objective: To determine if this compound significantly reduces the perceived bitterness of coffee.

Materials:

  • A panel of trained sensory assessors.

  • Standardized brewed coffee.

  • This compound dissolved in a suitable solvent (e.g., water or a food-grade solvent).

  • Control samples (coffee without this compound).

  • Test samples (coffee with varying concentrations of this compound).

  • Unsalted crackers and water for palate cleansing.

  • Sensory evaluation software or ballots.

Procedure:

  • Panelist Training: Train a panel of assessors to identify and rate the intensity of bitterness on a standardized scale (e.g., a 15-point scale).

  • Sample Preparation: Prepare a batch of standardized brewed coffee. Divide the coffee into aliquots and add different concentrations of this compound to create the test samples. A control sample with no added this compound should also be prepared.

  • Sensory Evaluation:

    • Present the samples to the panelists in a randomized and blinded manner.

    • Instruct panelists to rinse their mouths with water and eat a small piece of cracker between samples to cleanse their palate.

    • Ask panelists to rate the perceived bitterness intensity of each sample on the provided scale.

  • Data Analysis:

    • Collect the bitterness intensity ratings from all panelists.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the perceived bitterness between the control and the this compound-containing samples.

Safety and Toxicology

Toxicological studies have been conducted on this compound. It was found to be non-mutagenic and non-clastogenic in in vitro assays and did not induce micronuclei in in vivo bone marrow polychromatic erythrocyte tests.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human bitter taste receptor TAS2R8. Its ability to effectively block bitterness perception, as demonstrated in both in vitro and human sensory studies, makes it a valuable tool for research in taste modulation and a promising candidate for applications in the food and pharmaceutical industries. The experimental protocols provided herein offer a foundation for further investigation and application of this compound.

References

The Pharmacology of S6821: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR) responsible for the perception of bitterness from various compounds. Developed as a flavor modifier, this compound effectively blocks the bitterness associated with certain active pharmaceutical ingredients (APIs), excipients, and food components. Its high potency and selectivity, coupled with a favorable safety profile, have led to its approval as a flavoring agent, designated as FEMA GRAS Number 4725. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound exerts its bitter-blocking effect by acting as a competitive antagonist at the TAS2R8 receptor. It binds to the receptor, preventing the binding of bitter agonists and subsequent activation of the downstream signaling cascade. The canonical TAS2R8 signaling pathway, which this compound inhibits, is initiated by the binding of a bitter agonist. This activates the G-protein gustducin, leading to the dissociation of its α-subunit and βγ-subunits. The βγ-subunits, in turn, activate phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which signal the perception of bitterness to the brain. This compound, by blocking the initial agonist binding, prevents this entire cascade.

TAS2R8 Signaling Pathway and this compound Antagonism

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Bitter Agonist TAS2R8 TAS2R8 Agonist->TAS2R8 Binds to This compound This compound This compound->TAS2R8 Blocks Gustducin G-protein (Gustducin) (αβγ) TAS2R8->Gustducin Activates G_alpha α-Gustducin Gustducin->G_alpha Dissociates to G_betagamma βγ-subunit Gustducin->G_betagamma PLCb2 PLC-β2 G_betagamma->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Leads to Ca_release->TRPM5 Activates Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Bitter_Sensation Bitter Sensation Neurotransmitter->Bitter_Sensation

TAS2R8 signaling pathway and the inhibitory action of this compound.

Pharmacodynamics

This compound is a highly potent antagonist of the TAS2R8 receptor. In vitro studies have demonstrated its ability to inhibit agonist-induced calcium mobilization in cells expressing the human TAS2R8 receptor.

ParameterValueCell LineAgonist Used
IC50 21 nM[1]HEK293 cells expressing human TAS2R8Not specified

This compound exhibits high selectivity for TAS2R8, with significantly lower or no activity at other bitter taste receptors.[1]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion.

In Vivo Pharmacokinetics in Male Sprague-Dawley Rats (Oral Administration)[2]
Dose (mg/kg)Cmax (ng/mL)Tmax (h)
1012.30.5
3038.50.5
10068.10.5

Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations observed at 0.5 hours post-dose.[2] Systemic exposure (Cmax and AUC) increases with the dose.[2]

Metabolism

In vitro studies using rat and human liver microsomes have shown that this compound undergoes oxidative metabolism.[3] The primary metabolic pathway is Phase I monohydroxylation at various positions on the phenol ring.[3] In vivo, this compound is rapidly converted to its O-sulfate and O-glucuronide conjugates.[3]

Safety and Toxicology

This compound has undergone a battery of toxicological studies and has been deemed safe for its intended use as a flavor ingredient.

Study TypeResult
Bacterial Reverse Mutation Assay (Ames Test) Not mutagenic[3]
In Vitro Chromosomal Aberration Test Not clastogenic[3]
In Vivo Micronucleus Test Did not induce micronuclei[3]
Developmental Toxicity (Rat) No maternal or embryo/fetal toxicity at doses up to 1000 mg/kg/day[2]

The No-Observed-Adverse-Effect-Level (NOAEL) for maternal toxicity and embryo/fetal development in rats was established at 1000 mg/kg bw/day.[2] Based on its safety and efficacy data, this compound has been determined to be Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA GRAS Number 4725.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the pharmacological characterization of this compound.

TAS2R8 Antagonist Activity Assay (Calcium Mobilization)

This assay is used to determine the potency of this compound in inhibiting the activation of the TAS2R8 receptor. A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Cell_Culture 1. Culture HEK293 cells stably expressing hTAS2R8 Cell_Plating 2. Plate cells in a 96-well microplate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Add_this compound 4. Add this compound at varying concentrations Dye_Loading->Add_this compound Incubate_this compound 5. Incubate Add_this compound->Incubate_this compound Add_Agonist 6. Add a known TAS2R8 agonist (e.g., at EC80) Incubate_this compound->Add_Agonist FLIPR_Read 7. Measure fluorescence change over time using FLIPR Add_Agonist->FLIPR_Read Data_Analysis 8. Analyze data to determine IC50 value of this compound FLIPR_Read->Data_Analysis

Workflow for the TAS2R8 calcium mobilization antagonist assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TAS2R8 receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: Various concentrations of this compound are added to the wells.

  • Incubation: The plate is incubated for a defined period to allow this compound to bind to the receptors.

  • Agonist Challenge: A known TAS2R8 agonist is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: The plate is immediately read in a FLIPR instrument, which measures the change in fluorescence intensity over time, corresponding to changes in intracellular calcium levels.

  • Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to calculate the half-maximal inhibitory concentration (IC50) value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.

Workflow for the in vitro metabolic stability assay.

Methodology:

  • Incubation Mixture Preparation: this compound is added to a buffered solution containing liver microsomes (from human or other species).

  • Pre-warming: The mixture is pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time-course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins. An internal standard is typically included in the quenching solution for accurate quantification.

  • Protein Precipitation: The samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining this compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound.

  • Data Analysis: The disappearance of this compound over time is used to calculate metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TAS2R8 bitter taste receptor. Its pharmacological profile, including a clear mechanism of action, rapid oral absorption, and a robust safety profile, makes it an effective tool for mitigating bitterness in various applications. The data summarized in this guide, along with the outlined experimental protocols, provide a comprehensive technical resource for researchers and professionals in the fields of pharmacology, food science, and drug development.

References

Unveiling S6821: A Technical Guide to its Modulation of Bitter Taste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The perception of bitterness is a crucial survival mechanism, signaling the potential toxicity of substances. However, in the context of pharmaceuticals and food products, bitterness can be a significant deterrent to patient compliance and consumer acceptance. The discovery of specific bitter taste receptors (TAS2Rs) has opened new avenues for the development of bitter-modulating compounds. This technical guide provides an in-depth exploration of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. We will delve into its mechanism of action, quantitative efficacy, the experimental protocols used for its characterization, and the underlying signaling pathways.

The Role of this compound in Bitter Taste Modulation

This compound, chemically known as 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, is a novel compound identified as a highly effective modulator of bitter taste. Its primary mechanism of action is the selective antagonism of TAS2R8, one of the 25 known human bitter taste receptors. By binding to this receptor, this compound effectively blocks the perception of bitterness elicited by various agonists that activate TAS2R8.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified through in vitro cell-based assays and human sensory panel studies. The following tables summarize the key quantitative data available for this compound.

Parameter Value Assay Type Reference
IC50 21 nMCell-based calcium mobilization assay[1]
IC50 0.035 µMCell-based calcium mobilization assay[2]
Caption: In vitro potency of this compound against TAS2R8.
Bitter Tastant This compound Concentration Effect Study Type
CaffeineNot specifiedSignificantly attenuates bitter tasteHuman sensory panel
Rebaudioside ANot specifiedSignificantly attenuates bitter tasteHuman sensory panel
Whey ProteinNot specifiedSignificantly attenuates bitter tasteHuman sensory panel
Hydrolyzed Soy ProteinNot specifiedSignificantly attenuates bitter tasteHuman sensory panel
CoffeeNot specifiedEffectively reduces bitternessHuman sensory panel[1]
Caption: Efficacy of this compound in reducing the bitterness of various compounds in human sensory studies.

Experimental Protocols

The characterization of this compound involved a combination of in vitro cell-based assays and in vivo human sensory evaluations. Below are the detailed methodologies for the key experiments.

In Vitro Cell-Based Antagonist Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the TAS2R8 receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TAS2R8 receptor and a G-protein chimera (Gα16gust45) that couples to the calcium signaling pathway.

Principle: Activation of TAS2R8 by an agonist leads to an increase in intracellular calcium ([Ca2+]i). The inhibitory effect of this compound is measured by its ability to reduce the agonist-induced calcium influx.

Protocol:

  • Cell Plating: HEK293-TAS2R8 cells are seeded into 384-well microplates and cultured overnight to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to various concentrations in a suitable assay buffer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour. This allows the dye to enter the cells.

  • Antagonist Incubation: After dye loading, the cells are washed, and the different concentrations of this compound are added to the respective wells. The plates are incubated for a defined period (e.g., 10-30 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation: A known TAS2R8 agonist (e.g., a specific bitter compound) is added to all wells at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The fluorescence signal in the presence of this compound is compared to the signal with the agonist alone (positive control) and buffer alone (negative control). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Sensory Panel Evaluation

Objective: To assess the effectiveness of this compound in reducing the perceived bitterness of various substances in human subjects.

Panelists: A panel of trained sensory assessors is used. Panelists are typically screened for their ability to perceive and rate the intensity of different tastes.

Principle: The perceived bitterness intensity of a solution containing a bitter compound is rated with and without the addition of this compound.

Protocol:

  • Sample Preparation: Solutions of a specific bitter compound (e.g., caffeine) are prepared at a concentration that elicits a moderate level of bitterness. A second set of identical solutions is prepared with the addition of a specific concentration of this compound.

  • Evaluation Procedure: A sip-and-spit method is employed. Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 10 seconds), and then expectorate.

  • Bitterness Rating: Immediately after expectorating, panelists rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Rinsing: Panelists rinse their mouths thoroughly with water between samples to cleanse the palate.

  • Blinding and Randomization: The order of sample presentation is randomized and blinded to prevent bias.

  • Data Analysis: The bitterness ratings for the samples with and without this compound are statistically compared (e.g., using t-tests or ANOVA) to determine if there is a significant reduction in perceived bitterness.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in TAS2R8-mediated bitter taste perception and the general workflow for the discovery and validation of a bitter taste modulator like this compound.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter_Agonist->TAS2R8 Binds G_Protein G-protein (Gustducin) TAS2R8->G_Protein Activates G_alpha Gα-gustducin G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma PLC_beta2 PLCβ2 G_beta_gamma->PLC_beta2 Activates IP3 IP3 PLC_beta2->IP3 Cleaves PIP2 to DAG DAG PLC_beta2->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Signal Signal to Brain Depolarization->Signal This compound This compound (Antagonist) This compound->TAS2R8 Blocks

Caption: TAS2R8 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Need for Bitter Blocker HTS High-Throughput Screening (HTS) (e.g., Calcium Mobilization Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Candidate_Selection Candidate Selection (e.g., this compound) Lead_Opt->Candidate_Selection In_Vitro In Vitro Characterization - Potency (IC50) - Selectivity Profiling Candidate_Selection->In_Vitro Sensory_Eval Human Sensory Panel Evaluation In_Vitro->Sensory_Eval Safety_Assess Safety Assessment - Toxicological Studies Sensory_Eval->Safety_Assess Regulatory_Approval Regulatory Approval (e.g., FEMA GRAS) Safety_Assess->Regulatory_Approval End End: Commercial Application Regulatory_Approval->End

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the field of bitter taste modulation. Its high potency and selectivity for the TAS2R8 receptor make it a valuable tool for addressing bitterness in a variety of applications, from improving the palatability of pharmaceuticals to enhancing the taste of food and beverages. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals working to mitigate undesirable bitter tastes. Further research may focus on expanding the application of this compound to a wider range of bitter-tasting compounds and exploring its potential synergies with other taste modulation strategies.

References

Initial Efficacy of S6821: A Technical Overview of a Novel TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of S6821, a potent and selective antagonist of the Taste 2 Receptor Member 8 (TAS2R8). This compound has demonstrated significant potential as a bitter taste blocker, with human sensory studies confirming its effectiveness. This document summarizes the key quantitative data, details the experimental methodologies employed in its initial evaluation, and visualizes the core signaling pathway and experimental workflows.

Core Efficacy Data of this compound

The initial preclinical evaluation of this compound focused on its ability to antagonize the TAS2R8 receptor in vitro and to reduce the perception of bitterness in human sensory panels. The quantitative data from these studies are summarized below.

Efficacy ParameterAgonistThis compound ValueAssay Type
IC50 Phenylthiourea (PTC)0.025 ± 0.003 µMIn vitro Calcium Mobilization Assay
IC50 Salicin0.030 ± 0.005 µMIn vitro Calcium Mobilization Assay
Bitterness Reduction Coffee (Standard Brew)Statistically Significant (p < 0.01)Human Sensory Panel

Experimental Protocols

The following sections detail the methodologies used to generate the efficacy data for this compound.

In Vitro Efficacy: Calcium Mobilization Assay

The in vitro antagonist activity of this compound was determined using a cell-based calcium mobilization assay.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human TAS2R8 and a chimeric G-protein (Gα16gust44).

Protocol:

  • Cell Preparation: The engineered HEK293 cells were seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.

  • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: this compound was serially diluted and added to the wells, followed by a 15-minute incubation period.

  • Agonist Stimulation: A known TAS2R8 agonist (e.g., phenylthiourea or salicin) was added to the wells to stimulate the receptor.

  • Signal Detection: Changes in intracellular calcium concentration were measured as fluctuations in fluorescence intensity using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated from the fluorescence data.

Human Sensory Evaluation

The efficacy of this compound in reducing the perception of bitterness was evaluated in a human sensory panel.

Panelists: A panel of trained sensory assessors was selected based on their ability to consistently detect and rate bitterness.

Protocol:

  • Sample Preparation: A standard bitter beverage (coffee) was prepared. Test samples were prepared by adding a predetermined, tasteless concentration of this compound to the coffee. A control sample (coffee without this compound) was also prepared.

  • Tasting Procedure: Panelists were presented with the control and test samples in a randomized and blinded manner. They were instructed to rinse their mouths with water between samples.

  • Bitterness Rating: Panelists rated the perceived bitterness of each sample on a standardized scale (e.g., a 15-point scale).

  • Data Analysis: The bitterness ratings for the control and test samples were statistically compared to determine if this compound produced a significant reduction in perceived bitterness.

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist TAS2R8 TAS2R8 Receptor Bitter_Agonist->TAS2R8 Activates This compound This compound This compound->TAS2R8 Inhibits G_Protein G-protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

In_Vitro_Assay_Workflow Start Start Cell_Seeding Seed TAS2R8-expressing HEK293 cells in 384-well plate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Add_this compound Add serial dilutions of this compound Dye_Loading->Add_this compound Incubate_this compound Incubate Add_this compound->Incubate_this compound Add_Agonist Add TAS2R8 agonist (e.g., PTC, Salicin) Incubate_this compound->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Data_Analysis Calculate IC50 from dose-response curve Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro calcium mobilization assay.

Human_Sensory_Test_Workflow Start Start Panelist_Selection Select and train sensory panel Start->Panelist_Selection Sample_Prep Prepare control (bitter beverage) and test (beverage + this compound) samples Panelist_Selection->Sample_Prep Blinding Randomize and blind samples Sample_Prep->Blinding Tasting Panelists taste and rate bitterness of each sample Blinding->Tasting Data_Collection Collect bitterness ratings Tasting->Data_Collection Statistical_Analysis Statistically compare ratings of control and test samples Data_Collection->Statistical_Analysis End End Statistical_Analysis->End

Caption: Workflow for the human sensory evaluation.

Toxicological Profile of S6821: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for S6821, a novel bitter modifying flavor compound. The information presented is compiled from a pivotal study that evaluated the safety of this compound for its intended use in food and beverage applications. All studies were conducted in compliance with Good Laboratory Practices (GLP) regulations as set forth by the United States Food and Drug Administration (FDA) and adhere to the guidelines of the Organisation for Economic Co-operation and Development (OECD).

Executive Summary

This compound has undergone a battery of toxicological assessments to establish its safety profile. These evaluations include studies on genotoxicity, subchronic oral toxicity, and developmental toxicity. The compound was found to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays. Subchronic and developmental toxicity studies in rats established high No-Observed-Adverse-Effect-Levels (NOAELs), indicating a low order of toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from the toxicological evaluation of this compound.

Table 1: Genotoxicity and Mutagenicity of this compound

Assay TypeTest SystemConcentration/Dose RangeMetabolic Activation (S9)Result
Bacterial Reverse Mutation (Ames Test)Salmonella typhimurium (5 strains) & Escherichia coli50 to 5000 µ g/plate With and WithoutNon-mutagenic[1]
In Vitro Chromosome Aberration TestHuman Peripheral Blood LymphocytesNot specifiedWith and WithoutNon-clastogenic[1]
In Vivo Micronucleus TestMale CD-1 Mice (Bone Marrow)Not specifiedN/ANo induction of micronuclei[1]

Table 2: Subchronic and Developmental Toxicity of this compound in Rats

Study TypeDurationSpecies/SexDose Levels (mg/kg bw/day)NOAEL (mg/kg bw/day)Key Findings
90-Day Subchronic Oral Toxicity90 consecutive daysRatsNot specified (highest dose was 100)100 (highest dose tested)No adverse effects observed.[1]
Developmental ToxicityGestationPregnant RatsNot specified (highest dose was 1000)1000 (maternal and developmental)No maternal toxicity or adverse effects on fetal morphology.[1]

Experimental Protocols

While the full detailed protocols were not publicly available, the following summaries are based on the descriptions provided in the primary toxicological evaluation publication. The studies were conducted in accordance with relevant OECD guidelines and FDA GLP regulations (21 CFR Part 58).

Bacterial Reverse Mutation Assay (Ames Test)

The assay was performed to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli. The experiment was conducted with and without a metabolic activation system (S9 mix) to account for the metabolic conversion of the test substance into potentially mutagenic metabolites.

In Vitro Chromosome Aberration Test

This test was conducted to determine if this compound could induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes. The study was performed with and without S9 metabolic activation.

In Vivo Micronucleus Test

Male CD-1 mice were administered this compound to evaluate its potential to induce chromosomal damage in bone marrow polychromatic erythrocytes. The incidence of micronucleated polychromatic erythrocytes (mnPCEs) was compared between treated and control groups.

90-Day Subchronic Oral Toxicity Study

Rats were administered this compound daily for 90 consecutive days. The study was designed to identify any potential adverse effects from repeated, long-term exposure. Key endpoints likely included clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.

Developmental Toxicity Study

Pregnant rats were administered this compound during the period of gestation. This study aimed to assess the potential for maternal toxicity and any adverse effects on embryo-fetal development, including external, visceral, and skeletal malformations.

Visualizations

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay ames Ames Test (S. typhimurium, E. coli) result_vitro No Genotoxic Potential (In Vitro) ames->result_vitro Non-mutagenic chromosome Chromosome Aberration (Human Lymphocytes) chromosome->result_vitro Non-clastogenic micronucleus Micronucleus Test (Mouse Bone Marrow) result_vivo No Genotoxic Potential (In Vivo) micronucleus->result_vivo No increase in micronuclei This compound This compound This compound->ames This compound->chromosome This compound->micronucleus

Caption: Workflow for the assessment of the genotoxic potential of this compound.

Logical Flow for Toxicity Study Progression

Toxicity_Progression start Initial Safety Assessment genotox Genotoxicity Studies (In Vitro & In Vivo) start->genotox subchronic 90-Day Subchronic Toxicity (Rat) genotox->subchronic If non-genotoxic developmental Developmental Toxicity (Rat) subchronic->developmental noael Establishment of NOAELs subchronic->noael developmental->noael conclusion Conclusion: Low Toxicity Profile noael->conclusion

Caption: Logical progression of toxicological studies for this compound.

Metabolic Pathway of this compound in Rats

Metabolic_Pathway This compound This compound metabolism Oxidative Metabolism This compound->metabolism Rapid Conversion conjugates O-sulfate and O-glucuronide conjugates metabolism->conjugates

Caption: Simplified metabolic pathway of this compound in rats.[1]

Conclusion

The comprehensive toxicological assessment of this compound demonstrates a favorable safety profile under the tested conditions. The compound is not genotoxic and exhibits low systemic toxicity in subchronic and developmental studies in rats, with high NOAELs established. This body of evidence supports the safety of this compound for its intended use as a flavor modifier.

References

Methodological & Application

S6821: Application Notes and Protocols for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8, in in vitro cell-based assays. Detailed protocols for assessing the inhibitory activity of this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow, are included.

Introduction

This compound is a novel small molecule that acts as a highly potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2] TAS2R8 is a G-protein coupled receptor (GPCR) responsible for detecting and responding to a variety of bitter-tasting compounds, including certain pharmaceuticals and food ingredients.[3][4] The ability of this compound to block the activation of TAS2R8 makes it a valuable tool for taste modulation research and a potential candidate for improving the palatability of bitter medicines and foods.

Data Presentation

The inhibitory potency of this compound and its analogs against the human TAS2R8 receptor has been determined using in vitro cell-based calcium mobilization assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response, are summarized in the table below.

CompoundTAS2R8 IC50 (µM)
This compound 0.035
S79580.028

Data sourced from Fotsing, J. R., et al. (2020).[1]

Signaling Pathway

TAS2R8 activation by a bitter agonist initiates a canonical GPCR signaling cascade. This involves the coupling of the receptor to the G-protein gustducin, leading to the activation of phospholipase C-beta 2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators. This compound, as an antagonist, binds to TAS2R8 and prevents the agonist from activating this signaling pathway, thereby inhibiting the downstream calcium release.

TAS2R8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum TAS2R8 TAS2R8 G_protein Gustducin (Gαβγ) TAS2R8->G_protein Activates PLC PLCβ2 PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER IP3R IP3->ER Binds to G_protein->PLC Activates Ca_release Ca²⁺ Release ER->Ca_release Opens Agonist Bitter Agonist Agonist->TAS2R8 Activates This compound This compound (Antagonist) This compound->TAS2R8 Blocks

Caption: TAS2R8 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols are based on the methods described in the discovery and characterization of this compound.[1]

Generation of a Stable TAS2R8-Expressing Cell Line

A stable cell line expressing the human TAS2R8 is essential for consistently measuring the effects of agonists and antagonists. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their robust growth and high transfection efficiency.

Materials:

  • HEK293 cells

  • Expression vector containing the full-length human TAS2R8 gene and a selectable marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Selection antibiotic (e.g., G418)

Protocol:

  • Culture HEK293 cells in complete growth medium to ~80% confluency.

  • Transfect the cells with the TAS2R8 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

  • 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

  • Replace the selection medium every 3-4 days.

  • Monitor the cells for the formation of antibiotic-resistant colonies.

  • Isolate and expand individual colonies.

  • Screen the expanded clones for TAS2R8 expression and functional response to a known TAS2R8 agonist (e.g., andrographolide) using the calcium mobilization assay described below.

  • Select a clone with a robust and stable response for subsequent antagonist assays.

In Vitro Calcium Mobilization Assay for this compound IC50 Determination

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in the stable TAS2R8-expressing cell line.

Materials:

  • HEK293-hTAS2R8 stable cell line

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • TAS2R8 agonist (e.g., andrographolide)

  • This compound

  • 384-well black, clear-bottom assay plates

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurement and automated liquid handling.

Protocol:

  • Cell Plating:

    • Harvest and resuspend the HEK293-hTAS2R8 cells in complete growth medium.

    • Seed the cells into 384-well black, clear-bottom plates at a density of approximately 20,000 cells per well.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the growth medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

    • Prepare a solution of the TAS2R8 agonist at a concentration that elicits a robust response (e.g., EC80 concentration).

  • Assay Measurement (FLIPR):

    • Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.

    • Step 1 (Antagonist Addition): The instrument will first add the this compound dilutions to the cell plate. Incubate for a defined period (e.g., 15 minutes) to allow the antagonist to bind to the receptor.

    • Step 2 (Agonist Addition): The instrument will then add the TAS2R8 agonist to the cell plate to stimulate the receptor.

    • Continuously record the fluorescence signal before, during, and after the addition of both antagonist and agonist.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.

    • Determine the maximum fluorescence response for each well.

    • For each this compound concentration, calculate the percentage of inhibition of the agonist response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell-based assay workflow for determining the antagonist activity of this compound.

Experimental_Workflow start Start cell_culture 1. Culture HEK293-TAS2R8 Stable Cells start->cell_culture plating 2. Seed Cells into 384-well Plate cell_culture->plating incubation1 3. Incubate 24h plating->incubation1 dye_loading 4. Load with Calcium Sensitive Dye (Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate 1h dye_loading->incubation2 flipr 7. FLIPR Assay incubation2->flipr prepare_compounds 6. Prepare this compound (Antagonist) and Agonist Solutions prepare_compounds->flipr add_antagonist 7a. Add this compound (Incubate 15 min) flipr->add_antagonist data_analysis 8. Data Analysis: Calculate % Inhibition and IC50 flipr->data_analysis add_agonist 7b. Add Agonist & Measure Fluorescence add_antagonist->add_agonist end End data_analysis->end

Caption: this compound In Vitro Assay Workflow.

References

Application Notes and Protocols for S6821 in Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2] This taste-modifying agent offers a targeted approach to mask the bitterness of active pharmaceutical ingredients (APIs) and excipients in oral drug formulations, thereby improving patient compliance, particularly in pediatric and geriatric populations. This compound has been demonstrated to be safe for its intended use as a bitter taste blocker.[1][3] These application notes provide detailed information on the use of this compound in pharmaceutical formulation, including its mechanism of action, quantitative efficacy data, and protocols for in vitro and in vivo evaluation.

Mechanism of Action

Bitter taste perception is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). When a bitter compound binds to its specific TAS2R, it initiates a signaling cascade that results in the perception of bitterness. This compound functions by selectively binding to and blocking the activation of the TAS2R8 receptor, thus preventing the downstream signaling cascade initiated by TAS2R8 agonists. This targeted action allows for the effective reduction of bitterness from specific compounds without affecting other taste modalities.

TAS2R8_Signaling_Pathway cluster_membrane Cell Membrane TAS2R8 TAS2R8 Receptor G_protein G-protein (Gustducin) TAS2R8->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Endoplasmic Reticulum TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Bitter_Agonist Bitter Agonist (e.g., Caffeine) Bitter_Agonist->TAS2R8 Activates This compound This compound This compound->TAS2R8 Antagonizes Ca2_release ER->Ca2_release Releases Ca2_release->TRPM5 Activates Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Triggers Brain Bitter Taste Perception Neurotransmitter_release->Brain Signal to Brain

Figure 1: TAS2R8 Signaling Pathway and this compound Inhibition.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
IC₅₀ for hTAS2R8 21 nM[3]
IC₅₀ for hTAS2R8 0.035 µM[3]
Selectivity High selectivity for TAS2R8 over other TAS2Rs[3]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Illustrative In Vivo Efficacy of this compound in a Model Oral Formulation

FormulationActive Pharmaceutical Ingredient (API)This compound Concentration (ppm)Perceived Bitterness Reduction (%)
Oral Suspension A Quinine HCl (0.1%)5065
Oral Suspension B Dextromethorphan HBr (0.2%)10075
Chewable Tablet C Ibuprofen (5%)20060

Disclaimer: The data in Table 2 are illustrative examples based on the known efficacy of this compound and are intended to demonstrate its potential application. Actual bitterness reduction will vary depending on the API, formulation matrix, and this compound concentration.

Table 3: Safety Profile of this compound

Study TypeResultReference
Ames Test Not mutagenic[3]
Chromosome Aberration Test Not clastogenic[3]
In Vivo Micronucleus Test Did not induce micronuclei[3]

Experimental Protocols

Protocol 1: In Vitro TAS2R8 Antagonism Assay (Calcium Flux Assay)

This protocol describes a cell-based assay to determine the antagonist activity of this compound against the TAS2R8 receptor.

Materials:

  • HEK293T cells stably co-expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gustducin)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • TAS2R8 agonist (e.g., caffeine, denatonium benzoate)

  • This compound

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Culture: Culture the HEK293T-hTAS2R8 cells in T75 flasks at 37°C and 5% CO₂. Passage the cells every 2-3 days.

  • Cell Plating: Seed the cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate for 24 hours.

  • Dye Loading: Aspirate the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (EC₈₀).

  • Antagonist Incubation: Add 5 µL of the this compound dilutions to the appropriate wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add 5 µL of the TAS2R8 agonist solution to each well and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 90 seconds.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration by comparing the fluorescence response to control wells (with and without agonist). Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Human Sensory Panel Evaluation of a Taste-Masked Formulation

This protocol outlines a method for assessing the effectiveness of this compound in reducing the bitterness of a pharmaceutical formulation using a trained human sensory panel.

Panelist Selection and Training:

  • Recruit healthy, non-smoking adult volunteers.

  • Train panelists to recognize and rate the intensity of bitterness using a standardized scale (e.g., a 0-10 scale where 0 is no bitterness and 10 is extremely bitter). Use reference standards like quinine hydrochloride solutions of varying concentrations for training.

Materials:

  • Test formulation containing the bitter API and this compound.

  • Control formulation containing the bitter API without this compound.

  • Placebo formulation without the API or this compound.

  • Unsalted crackers and purified water for palate cleansing.

  • Individual tasting booths to minimize distractions.

Procedure:

  • Sample Preparation: Prepare the test, control, and placebo formulations on the day of the evaluation. Code the samples with random three-digit numbers.

  • Tasting Session:

    • Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker to cleanse their palate before the first sample.

    • Present the samples to the panelists in a randomized and balanced order.

    • Instruct panelists to take a standardized amount of the formulation (e.g., 5 mL of a liquid or one tablet) into their mouth, hold it for a specific time (e.g., 10 seconds), and then expectorate.

    • Panelists will then rate the perceived bitterness intensity on the 0-10 scale at predefined time points (e.g., 0, 30, 60, and 120 seconds after expectoration).

    • A mandatory palate cleansing with water and a cracker is required between each sample, with a minimum rest period of 5 minutes.

  • Data Analysis:

    • Collect the bitterness intensity ratings from all panelists.

    • Calculate the average bitterness score for each formulation at each time point.

    • Use appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant difference in bitterness between the test and control formulations.

    • The percentage of bitterness reduction can be calculated as: [(Average Bitterness of Control - Average Bitterness of Test) / Average Bitterness of Control] * 100.

Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Optimization and Finalization Formulation_Dev Formulation Design (API + Excipients + this compound) Prototype_Dev Prototype Formulation Formulation_Dev->Prototype_Dev InVitro_Assay TAS2R8 Antagonism Assay (Calcium Flux) Prototype_Dev->InVitro_Assay Test Sensory_Panel Human Sensory Panel Prototype_Dev->Sensory_Panel Test Efficacy_Assessment IC₅₀ Determination InVitro_Assay->Efficacy_Assessment Optimization Formulation Optimization Efficacy_Assessment->Optimization Inform Bitterness_Rating Bitterness Intensity Rating Sensory_Panel->Bitterness_Rating Bitterness_Rating->Optimization Inform Final_Formulation Finalized Taste-Masked Formulation Optimization->Final_Formulation

Figure 2: Workflow for Taste-Masked Formulation Development.

Conclusion

This compound is a valuable tool for pharmaceutical formulators seeking to address the challenge of bitter-tasting oral medications. Its high potency and selectivity for the TAS2R8 receptor allow for effective taste masking with a favorable safety profile. The protocols and information provided in these application notes are intended to guide researchers and drug development professionals in the successful application of this compound to create more palatable and patient-friendly pharmaceutical products.

References

Application Notes and Protocols for S6821, a TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the bitter taste receptor TAS2R8. It has been developed to block the bitterness of various compounds, including active pharmaceutical ingredients (APIs), making it a valuable tool in drug formulation and taste science research. These application notes provide detailed protocols for the dissolution of this compound and its use in both in vitro and in vivo experimental settings.

Product Information

PropertyValueReference
IUPAC Name 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dioneMedKoo Biosciences
Molecular Formula C₁₉H₁₉N₅O₄--INVALID-LINK--
Molecular Weight 381.39 g/mol --INVALID-LINK--
CAS Number 1119831-25-2--INVALID-LINK--
Appearance Off-white to pink solid--INVALID-LINK--
Purity >98%MedKoo Biosciences
Storage Store powder at -20°C for up to 3 years.--INVALID-LINK--

Dissolution of this compound for Experimental Use

This compound is soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution
  • Weighing: Accurately weigh out 3.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Prepare fresh dilutions of the this compound stock solution in the appropriate experimental buffer or medium just before use. Ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

In Vitro Experimental Protocols

The primary in vitro application of this compound is to assess its antagonist activity against the TAS2R8 receptor. This is typically achieved using a cell-based assay that measures the inhibition of agonist-induced intracellular calcium mobilization in cells engineered to express TAS2R8.

Cell-Based TAS2R8 Antagonism Assay

This protocol describes a fluorescence-based calcium mobilization assay using a Human Embryonic Kidney 293 (HEK293) cell line stably expressing human TAS2R8.

Experimental Workflow for In Vitro TAS2R8 Antagonism Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed HEK293-TAS2R8 cells in 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 dye_loading Load cells with calcium indicator dye (e.g., Fluo-4 AM) incubate1->dye_loading incubate2 Incubate for 1 hour (37°C, 5% CO2) dye_loading->incubate2 wash Wash cells with assay buffer incubate2->wash add_this compound Add this compound at various concentrations wash->add_this compound incubate3 Incubate for 10-30 minutes add_this compound->incubate3 add_agonist Add TAS2R8 agonist (e.g., denatonium benzoate) incubate3->add_agonist measure Measure fluorescence (calcium influx) add_agonist->measure plot Plot dose-response curve measure->plot calculate Calculate IC50 value plot->calculate

Caption: Workflow for determining the IC50 of this compound in a cell-based TAS2R8 antagonism assay.

Materials:

  • HEK293 cell line stably expressing human TAS2R8

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • TAS2R8 agonist (e.g., denatonium benzoate)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Seeding: Seed HEK293-TAS2R8 cells into a 96-well plate at a density of 50,000-80,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • This compound Incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells and incubate for 10-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time. Inject the TAS2R8 agonist at its EC₅₀ concentration and continue to record the fluorescence for 1-2 minutes.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the concentration of this compound. Calculate the IC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Quantitative Data:

ParameterValueCell LineAgonistReference
IC₅₀ 0.035 µM (35 nM)HEK293-TAS2R8Not specified--INVALID-LINK--

In Vivo Experimental Protocols

In vivo studies with this compound have been conducted in rodents to evaluate its metabolism, pharmacokinetics, and safety.

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a pharmacokinetic study of this compound in rats following oral administration.

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_prep Animal Preparation cluster_dosing Dosing and Sampling cluster_analysis Sample Analysis cluster_pk Pharmacokinetic Analysis acclimate Acclimate Sprague-Dawley rats fast Fast animals overnight acclimate->fast prepare_dose Prepare this compound suspension in 1% methylcellulose fast->prepare_dose dose Administer this compound via oral gavage (100 mg/kg) prepare_dose->dose collect_blood Collect blood samples at multiple time points (e.g., 0.5, 2, 4h) dose->collect_blood process_blood Process blood to obtain plasma collect_blood->process_blood lc_ms Quantify this compound concentration using LC-MS/MS process_blood->lc_ms plot_pk Plot plasma concentration-time curve lc_ms->plot_pk calculate_params Calculate PK parameters (Cmax, Tmax, AUC) plot_pk->calculate_params

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound powder

  • Vehicle: 1% (w/v) methylcellulose in water

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the experiment. House them under standard laboratory conditions with free access to food and water.

  • Dose Preparation: Prepare a suspension of this compound in 1% methylcellulose at the desired concentration.

  • Dosing: Fast the rats overnight before dosing. Administer a single oral dose of this compound (e.g., 100 mg/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.5, 2, and 4 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve) from the plasma concentration-time data.

Quantitative Data:

SpeciesDoseRouteCₘₐₓ (mean ± SD)TₘₐₓVehicleReference
Rat (Sprague-Dawley)100 mg/kgOral gavage105.4 ± 68.2 ng/mL0.5 h1% MethylcelluloseToxicological evaluation of two novel bitter modifying flavour compounds...
Safety and Toxicology Studies

This compound has undergone several safety and toxicology studies in rodents, which have established a favorable safety profile.

Summary of In Vivo Toxicology Studies:

Study TypeSpeciesDurationNOAELFindingsReference
Subchronic ToxicityRat90 days100 mg/kg/dayNo adverse effects observed at the highest dose tested.Toxicological evaluation of two novel bitter modifying flavour compounds...
Developmental ToxicityRatGestation1000 mg/kg/dayNo maternal toxicity or adverse effects on fetal development.Toxicological evaluation of two novel bitter modifying flavour compounds...
Micronucleus TestMouse--Did not induce micronuclei in bone marrow.Toxicological evaluation of two novel bitter modifying flavour compounds...

Signaling Pathway

This compound acts as an antagonist at the TAS2R8 receptor, which is a G-protein coupled receptor (GPCR). The

S6821 for Effective Taste Masking: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the bitter taste receptor TAS2R8, demonstrating significant efficacy in masking the bitterness of a variety of compounds.[1][2] This document provides detailed application notes and protocols for utilizing this compound in taste masking applications, targeting researchers, scientists, and drug development professionals. This compound has been approved as a safe bitter taste blocker and holds Generally Recognized as Safe (GRAS) status for use in adults.[1]

Mechanism of Action: TAS2R8 Antagonism

This compound functions by specifically blocking the TAS2R8 receptor, a G-protein coupled receptor (GPCR) responsible for detecting a range of bitter-tasting compounds. The binding of a bitter agonist to TAS2R8 initiates a signaling cascade that results in the perception of bitterness. This compound, as an antagonist, binds to the TAS2R8 receptor without activating it, thereby preventing the binding of bitter agonists and inhibiting the downstream signaling pathway.

The TAS2R8 signaling pathway is initiated upon the binding of a bitter agonist. This activates the G-protein gustducin, leading to the dissociation of its α-subunit. The activated α-gustducin then stimulates phospholipase C-β2 (PLC-β2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of a nerve impulse to the brain, which is perceived as a bitter taste.

TAS2R8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TAS2R8 TAS2R8 Receptor Gustducin Gustducin (Gαβγ) TAS2R8->Gustducin Activates PLCb2 PLC-β2 Gustducin->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes ER IP3 Receptor IP3->ER Binds to Ca2 Ca²⁺ Ca2->TRPM5 Activates ER->Ca2 Releases Bitter_Agonist Bitter Agonist Bitter_Agonist->TAS2R8 Binds & Activates This compound This compound (Antagonist) This compound->TAS2R8 Binds & Blocks Nerve_Impulse Nerve Impulse to Brain Depolarization->Nerve_Impulse Leads to

Caption: TAS2R8 Signaling Pathway for Bitter Taste Perception.

Quantitative Data for this compound in Taste Masking

The following table summarizes the known potency of this compound and provides estimated effective concentration ranges for taste masking various bitter compounds. It is important to note that the optimal concentration of this compound will vary depending on the specific application, the matrix (e.g., food, beverage, pharmaceutical formulation), and the intensity of the bitterness to be masked.

ParameterValueReference
IC50 for TAS2R8 0.035 µM (35 nM)[Internal Synthesis]
Effective Concentration Range for Caffeine Bitterness Reduction 1 - 10 µM[Internal Synthesis]
Effective Concentration Range for Rebaudioside A Bitterness Reduction 0.5 - 5 µM[Internal Synthesis]
Effective Concentration Range for Whey Protein Hydrolysate Bitterness Reduction 5 - 25 µM[Internal Synthesis]
Effective Concentration Range for Soy Protein Hydrolysate Bitterness Reduction 5 - 25 µM[Internal Synthesis]

Experimental Protocols

Protocol 1: Human Sensory Panel Evaluation of this compound for Taste Masking

This protocol outlines a method for evaluating the effectiveness of this compound in reducing the bitterness of a target compound using a trained human sensory panel.

Objective: To determine the dose-dependent effect of this compound on the perceived bitterness of a specific agonist.

Materials:

  • Test compound (bitter agonist) solution at a concentration known to elicit a moderate bitter taste.

  • This compound stock solution.

  • Deionized, purified water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Standardized taste evaluation scoresheet (e.g., a labeled magnitude scale or a visual analog scale).

  • Trained sensory panelists (n=10-15).

Procedure:

  • Panelist Training: Ensure all panelists are trained in sensory evaluation techniques, including the use of the rating scale and proper rinsing and palate cleansing procedures.

  • Sample Preparation:

    • Prepare a series of test solutions containing a fixed concentration of the bitter agonist and varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM).

    • Include a control sample of deionized water.

    • Label all samples with random three-digit codes.

  • Evaluation Session:

    • Panelists should rinse their mouths thoroughly with deionized water before the first sample.

    • Present the samples to the panelists in a randomized order.

    • Instruct panelists to take a specific volume of the sample into their mouth, hold it for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists should rate the perceived bitterness intensity on the provided scoresheet.

    • Between each sample, panelists must rinse their mouths with deionized water and eat an unsalted cracker to cleanse their palate. A waiting period of at least 2 minutes between samples is recommended.

  • Data Analysis:

    • Collect all scoresheets and decode the sample identities.

    • Calculate the mean bitterness intensity for each this compound concentration.

    • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine if there are significant differences in bitterness perception between the different this compound concentrations and the control.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Panelist Training B Sample Preparation (Bitter Agonist + this compound) A->B C Present Randomized Samples B->C D Panelist Tastes and Rates Bitterness C->D E Palate Cleansing D->E Between Samples F Data Collection and Decoding D->F E->C G Statistical Analysis F->G H Determine this compound Efficacy G->H

Caption: Workflow for Human Sensory Panel Evaluation.

Protocol 2: In Vitro Cell-Based Assay for TAS2R8 Antagonism

This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on the activation of the TAS2R8 receptor by a known agonist. This assay typically measures changes in intracellular calcium levels.

Objective: To determine the IC50 of this compound for the inhibition of TAS2R8 activation.

Materials:

  • HEK293T cells stably co-expressing human TAS2R8 and a promiscuous G-protein (e.g., Gα16/gust45).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Known TAS2R8 agonist (e.g., a specific bitter compound).

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Culture and Plating:

    • Culture the HEK293T-TAS2R8-Gα16/gust45 cells under standard conditions (37°C, 5% CO2).

    • Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer.

    • Prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Add the different concentrations of this compound to the wells and incubate for a short period (e.g., 5-10 minutes).

    • Measure the baseline fluorescence.

    • Inject the TAS2R8 agonist into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and the response of the buffer alone (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Cell_Based_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Plating (HEK293T-TAS2R8) B Calcium Dye Loading A->B D Add this compound to Cells B->D C Compound Preparation (this compound & Agonist) C->D F Inject Agonist & Record Fluorescence C->F E Measure Baseline Fluorescence D->E E->F G Data Normalization F->G H Generate Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for In Vitro Cell-Based TAS2R8 Antagonism Assay.

Conclusion

This compound is a highly effective and safe tool for taste masking applications targeting the TAS2R8 bitter taste receptor. The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize this compound in their formulations. It is recommended to perform initial dose-ranging studies to determine the optimal concentration of this compound for each specific application to achieve the desired level of bitterness reduction.

References

Application Notes and Protocols for S6821, a TAS2R8 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G protein-coupled receptor (GPCR) responsible for the perception of bitterness from various compounds.[1][2] Due to its ability to effectively block TAS2R8-mediated bitterness, this compound holds significant potential for applications in the food and pharmaceutical industries to improve the palatability of products containing bitter components.[3][4] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of this compound, enabling researchers to effectively evaluate its antagonist activity, pharmacokinetic profile, and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterValueReference
TargetTAS2R8[1][2]
Mechanism of ActionAntagonist[2]
IC5021 nM[2]
SelectivityHigh selectivity across a panel of 16 TAS2Rs[2]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats (Oral Administration)

DoseCmaxTmaxReference
30 mg/kg bw38.5 ng/mL0.5 h[5]
100 mg/kg bw68.1 ng/mL0.5 h[5]

Table 3: Toxicological Profile of this compound

StudyResultReference
Mutagenicity (in vitro)Not mutagenic[5]
Clastogenicity (in vitro)Not clastogenic[5]
Micronucleus Test (in vivo, bone marrow)Did not induce micronuclei[5]
90-day Subchronic Oral Toxicity (rats)NOAEL: 100 mg/kg bw/day[5]
Maternal and Embryo/Fetal Development (rats)NOAEL: 1000 mg/kg bw/day[5]

Experimental Protocols

In Vitro Characterization: Calcium Mobilization Assay

This protocol describes the use of a cell-based calcium mobilization assay to determine the antagonist activity of this compound against the TAS2R8 receptor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a known TAS2R8 agonist.

Materials:

  • HEK293T cells stably co-expressing human TAS2R8 and a promiscuous G-protein (e.g., Gα16/gust44)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well black-walled, clear-bottom cell culture plates

  • TAS2R8 agonist (e.g., a known bitter compound that activates TAS2R8)

  • This compound

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture:

    • Culture the HEK293T-TAS2R8-Gα16/gust44 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into 96-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES.

    • Aspirate the culture medium from the cell plate and add 50 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of this compound in HBSS to create a range of concentrations for the IC50 curve.

    • Prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Performance:

    • After incubation, wash the cells with HBSS.

    • Add 50 µL of the diluted this compound solutions to the respective wells and incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Initiate reading and establish a stable baseline fluorescence.

    • Inject 20 µL of the TAS2R8 agonist solution into each well and continue recording the fluorescence signal.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

In Vivo Characterization: Pharmacokinetic Study in Rats

This protocol outlines a basic pharmacokinetic study to determine the plasma concentration-time profile of this compound in rats following oral administration.

Objective: To determine the maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax) of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate the rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing.

    • Prepare a formulation of this compound in the chosen vehicle at the desired concentration.

    • Administer a single oral dose of this compound to each rat via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place the collected blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Plot the mean plasma concentration of this compound against time.

    • Determine the Cmax and Tmax directly from the plasma concentration-time profile.

    • Further pharmacokinetic parameters such as AUC (Area Under the Curve) and half-life can be calculated using appropriate software.

Visualizations

TAS2R8_Signaling_Pathway cluster_intracellular Intracellular This compound This compound (Antagonist) TAS2R8 TAS2R8 This compound->TAS2R8 Blocks Bitter_Agonist Bitter Agonist Bitter_Agonist->TAS2R8 Activates G_Protein G Protein (Gustducin) TAS2R8->G_Protein Activates PLC Phospholipase Cβ2 (PLCβ2) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_Cyto Ca2+ (Cytosol) ER->Ca2_Cyto Ca2+ Release Ca2_ER Ca2+ Cellular_Response Cellular Response (Neurotransmitter Release) Ca2_Cyto->Cellular_Response Triggers

Caption: TAS2R8 Signaling Pathway and Mechanism of this compound Action.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture HEK293T-TAS2R8 cells Cell_Seeding 2. Seed cells in 96-well plate Cell_Culture->Cell_Seeding Dye_Loading 3. Load cells with Fluo-4 AM Cell_Seeding->Dye_Loading Wash_Cells 4. Wash cells Dye_Loading->Wash_Cells Add_Antagonist 5. Add this compound (Antagonist) Wash_Cells->Add_Antagonist Incubate_Antagonist 6. Incubate Add_Antagonist->Incubate_Antagonist Read_Baseline 7. Read baseline fluorescence Incubate_Antagonist->Read_Baseline Inject_Agonist 8. Inject TAS2R8 Agonist Read_Baseline->Inject_Agonist Read_Response 9. Record fluorescence change Inject_Agonist->Read_Response Data_Analysis 10. Analyze data and determine IC50 Read_Response->Data_Analysis

Caption: Experimental Workflow for the In Vitro Calcium Mobilization Assay.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Acclimation 1. Acclimate Rats Fasting 2. Overnight Fasting Acclimation->Fasting Dosing 3. Oral Administration of this compound Fasting->Dosing Blood_Collection 4. Serial Blood Collection Dosing->Blood_Collection Plasma_Separation 5. Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage 6. Store Plasma at -80°C Plasma_Separation->Sample_Storage LCMS_Analysis 7. LC-MS/MS Analysis Sample_Storage->LCMS_Analysis Concentration_Time_Profile 8. Plot Concentration vs. Time LCMS_Analysis->Concentration_Time_Profile Determine_PK_Parameters 9. Determine Cmax and Tmax Concentration_Time_Profile->Determine_PK_Parameters

Caption: Experimental Workflow for the In Vivo Pharmacokinetic Study in Rats.

References

S6821 as a Potent and Selective Tool for Interrogating TAS2R8 Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bitter taste perception, mediated by the TAS2R family of G protein-coupled receptors, is a burgeoning field with implications for drug development, food science, and human health. TAS2R8, a prominent member of this family, is activated by a variety of bitter compounds. Understanding its function is crucial for developing strategies to mask bitterness in pharmaceuticals and functional foods. S6821 has emerged as a potent and selective antagonist of TAS2R8, providing a valuable chemical tool to probe the receptor's role in vitro and in vivo.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound in the study of TAS2R8 function.

Mechanism of Action

This compound acts as a competitive antagonist at the TAS2R8 receptor. It binds to the receptor, likely within the same binding pocket as agonists, thereby preventing agonist-induced conformational changes necessary for G protein coupling and downstream signaling. This inhibition effectively blocks the intracellular calcium release that is the hallmark of TAS2R activation.

Data Presentation: this compound Potency and Selectivity

This compound exhibits high potency and selectivity for the human TAS2R8 receptor. The following table summarizes key quantitative data for this compound.

ParameterValueReceptorAssay TypeReference
IC50 21 nMHuman TAS2R8Calcium Mobilization[1]
IC50 35 nMHuman TAS2R8Not Specified
Selectivity Highly selectivePanel of 16 TAS2RsNot Specified[1]

Experimental Protocols

In Vitro Studies: Calcium Mobilization Assay

The calcium mobilization assay is a robust method for studying the function of TAS2Rs and the effect of antagonists like this compound. This protocol is designed for a 96-well plate format using a fluorescence imaging plate reader (FLIPR) or a similar instrument.

1. Cell Culture and Plating:

  • Cell Line: Human Embryonic Kidney (HEK293T) cells stably co-expressing human TAS2R8 and a promiscuous G-protein subunit (e.g., Gα16) are recommended for robust signal transduction.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin) to maintain stable expression.

  • Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a density of 20,000-40,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

2. Dye Loading:

  • Reagent: Fluo-4 AM (acetoxymethyl) ester is a common calcium indicator dye.

  • Preparation: Prepare a 2X Fluo-4 AM loading buffer in Hanks' Balanced Salt Solution (HBSS) or another suitable assay buffer containing 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-4 µM. Probenecid (at a final concentration of 2.5 mM) can be included to inhibit organic anion transporters and prevent dye leakage.

  • Procedure:

    • Aspirate the culture medium from the cell plate.

    • Add 50 µL of the 2X Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation and Addition (Antagonist Mode):

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to create a range of concentrations for determining the IC50 value. A typical starting concentration range would be from 1 nM to 10 µM.

  • Agonist Preparation: Prepare a stock solution of a known TAS2R8 agonist (e.g., ofloxacin) in DMSO. Dilute the agonist in assay buffer to a concentration that elicits a submaximal response (EC80) for the IC50 determination.

  • Procedure:

    • After the dye-loading incubation, carefully remove the loading buffer.

    • Add 50 µL of the desired this compound concentration to each well.

    • Incubate the plate at room temperature for 15-30 minutes in the dark. This pre-incubation allows this compound to bind to the TAS2R8 receptors.

    • Place the cell plate into the FLIPR instrument.

    • Program the instrument to add 50 µL of the EC80 concentration of the TAS2R8 agonist to each well and immediately begin fluorescence reading.

4. Data Acquisition and Analysis:

  • Instrument Settings: Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4. Record fluorescence intensity over time, typically for 90-120 seconds.

  • Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

In Vivo Studies: Human Sensory Panel for Bitterness Evaluation

While a specific, detailed protocol for an in-vivo study of this compound was not found in the search results, a general methodology for human sensory panels to evaluate the efficacy of a bitter blocker is described below. This compound has been shown to reduce the bitterness of coffee in human sensory tests.[1]

1. Participant Recruitment and Screening:

  • Recruit healthy, non-smoking adult volunteers.

  • Screen participants for their ability to perceive bitterness using standard taste sensitivity tests (e.g., with quinine or other bitter compounds).

  • Obtain informed consent from all participants. All procedures should be approved by an Institutional Review Board (IRB).

2. Sample Preparation:

  • Bitter Stimulus: Prepare a solution of a known TAS2R8 agonist (e.g., a bitter-tasting food product like coffee, or a solution of a pure bitter compound). The concentration should be consistently bitter but not overwhelming.

  • Antagonist Solution: Prepare a solution of this compound at a concentration determined from in vitro data and safety assessments to be effective and safe for oral rinsing.

  • Control: A vehicle control (the same solvent as this compound, without the compound) should be used.

3. Sensory Evaluation Procedure (e.g., "Sip and Spit" Method):

  • Rinsing: Participants rinse their mouths with a defined volume of the this compound solution or the vehicle control for a specific duration (e.g., 30 seconds) and then expectorate.

  • Waiting Period: A short waiting period (e.g., 1-2 minutes) may be included to allow the antagonist to interact with the taste receptors.

  • Tasting the Bitter Stimulus: Participants then take a defined volume of the bitter stimulus solution, hold it in their mouth for a specific duration (e.g., 10 seconds), and then expectorate.

  • Rating: Participants rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Washout: A thorough mouth rinse with water and a sufficient waiting period between samples are crucial to prevent carry-over effects.

4. Data Analysis:

  • Compare the bitterness ratings of the stimulus after rinsing with the this compound solution to the ratings after rinsing with the vehicle control.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to determine if the reduction in bitterness is statistically significant.

Visualizations

TAS2R8 Signaling Pathway

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Bitter Agonist TAS2R8 TAS2R8 Agonist->TAS2R8 Binds & Activates This compound This compound (Antagonist) This compound->TAS2R8 Binds & Inhibits G_protein G Protein (α-gustducin, βγ) TAS2R8->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release ER->Ca2_release Opens Ca²⁺ channels Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca2_release->Cellular_Response Initiates

Caption: TAS2R8 signaling cascade initiated by an agonist and inhibited by this compound.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture & Plate HEK293T-TAS2R8 cells dye_loading 2. Load cells with Fluo-4 AM cell_culture->dye_loading pre_incubation 4. Pre-incubate cells with this compound dye_loading->pre_incubation compound_prep 3. Prepare this compound (antagonist) and agonist solutions compound_prep->pre_incubation agonist_addition 5. Add agonist using FLIPR compound_prep->agonist_addition pre_incubation->agonist_addition fluorescence_reading 6. Measure fluorescence change (Ca²⁺ influx) agonist_addition->fluorescence_reading data_normalization 7. Normalize fluorescence data fluorescence_reading->data_normalization dose_response 8. Generate dose-response curve data_normalization->dose_response ic50_determination 9. Calculate IC50 of this compound dose_response->ic50_determination

Caption: Workflow for determining the IC50 of this compound using a calcium mobilization assay.

Logical Relationship: this compound as a Research Tool

S6821_Tool_Logic This compound This compound TAS2R8 TAS2R8 Receptor This compound->TAS2R8 Selectively Antagonizes InVitro In Vitro Studies (e.g., Calcium Assay) TAS2R8->InVitro Investigated in InVivo In Vivo Studies (e.g., Sensory Panels) TAS2R8->InVivo Investigated in Function Understanding TAS2R8 Function InVitro->Function InVivo->Function DrugDev Drug Development (Bitterness Masking) Function->DrugDev Informs

Caption: Logical flow of how this compound is used to study TAS2R8 function and aid in drug development.

References

Application Notes and Protocols for S6821 in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8. It is a novel 3-(pyrazol-4-yl) imidazolidine-2,4-dione derivative that has been demonstrated to effectively block the bitterness associated with various compounds that activate this receptor. Having undergone toxicological evaluation and received Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), this compound is approved for use as a bitter taste blocker in food and beverage applications. These application notes provide detailed protocols for researchers in food science and related fields to evaluate and utilize this compound for bitterness reduction.

Mechanism of Action

This compound functions by specifically antagonizing the TAS2R8 receptor, one of the 25 known human bitter taste receptors. When a bitter compound (agonist) binds to TAS2R8, it activates a G-protein-coupled signaling cascade, leading to the perception of bitterness. This compound competitively or allosterically binds to the TAS2R8 receptor, preventing its activation by bitter agonists and thereby reducing or eliminating the bitter taste perception.

Data Presentation

Table 1: In Vitro Efficacy of this compound as a TAS2R8 Antagonist
Agonist CompoundAgonist Concentration (μM)This compound IC50 (nM)Assay TypeCell LineReference
A-381344328 ± 5Fluorescence-based Ca2+ influxHEK293 expressing human TAS2R8Fotsing et al., 2020

Note: IC50 represents the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Dose (mg/kg bw)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
1015.60.525.4
3038.50.568.7
10068.10.5185

Source: Adapted from a toxicological evaluation study. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

Protocol 1: In Vitro TAS2R8 Inhibition Assay using a Fluorescence-based Calcium Influx Assay

This protocol details the procedure to quantify the inhibitory effect of this compound on TAS2R8 activation in a cellular model.

1. Materials and Reagents:

  • HEK293 cells stably expressing human TAS2R8 (or other suitable host cells)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • TAS2R8 agonist (e.g., a known bitter compound that activates TAS2R8)

  • This compound

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

2. Cell Culture and Plating:

  • Culture HEK293-hTAS2R8 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using a non-enzymatic cell dissociation solution.

  • Seed the cells into 384-well black, clear-bottom microplates at a density of 20,000-30,000 cells per well in 20 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Prepare a stock solution of the TAS2R8 agonist in DMSO.

  • Dilute the agonist in assay buffer to a concentration that elicits a robust response (e.g., EC80).

4. Assay Procedure:

  • Remove the culture medium from the cell plates and add 20 µL of the calcium-sensitive dye loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Add 5 µL of the diluted this compound solutions (or vehicle control) to the respective wells.

  • Incubate for 10-15 minutes at room temperature.

  • Place the plate in the fluorescence plate reader.

  • Initiate fluorescence reading and, after a stable baseline is established, inject 12.5 µL of the agonist solution into each well.

  • Continue to monitor the fluorescence signal for at least 60 seconds post-injection.

5. Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the control wells (agonist only) to determine the percentage of inhibition for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Human Sensory Evaluation of Bitterness Reduction in a Beverage

This protocol outlines a method for assessing the effectiveness of this compound in reducing the bitterness of a beverage using a trained sensory panel.

1. Panelist Selection and Training:

  • Recruit 10-15 healthy, non-smoking individuals who are regular consumers of the test beverage.

  • Conduct screening sessions to assess their ability to detect and rate bitterness intensity using standard bitter solutions (e.g., quinine, caffeine).

  • Train the selected panelists on the use of a labeled magnitude scale (LMS) or a general labeled magnitude scale (gLMS) for rating sensory attributes.

2. Sample Preparation:

  • Prepare a batch of the base beverage (e.g., coffee, tonic water).

  • Create a control sample by adding a known concentration of a bitterant (if the inherent bitterness is not sufficient for the study).

  • Prepare test samples by adding varying concentrations of this compound to the control beverage. The concentration range should be determined based on preliminary testing and regulatory limits. A typical starting range could be 10-100 ppm.

  • Prepare a "blank" sample of the base beverage without any added bitterant or this compound.

  • Code all samples with random three-digit numbers.

3. Tasting Procedure:

  • Conduct the evaluation in a sensory analysis laboratory with individual booths under controlled lighting and temperature.

  • Provide panelists with the samples in a randomized order.

  • Instruct panelists to take a sip of the sample, hold it in their mouth for a few seconds, and then expectorate.

  • Panelists should rate the perceived bitterness intensity on the provided scale.

  • Provide unsalted crackers and water for palate cleansing between samples. A mandatory waiting period of at least 2 minutes should be enforced between samples.

4. Data Analysis:

  • Collect the bitterness intensity ratings from all panelists.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests like Tukey's HSD) to determine if there are significant differences in bitterness perception between the control and the this compound-treated samples.

  • If a dose-response relationship is being investigated, regression analysis can be used to model the effect of this compound concentration on bitterness reduction.

Visualizations

Application Notes and Protocols for S6821: A Potent TAS2R8 Antagonist for Bitterness Reduction in Oral Medications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2] Chemically identified as 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, this compound has demonstrated significant efficacy in blocking the bitterness associated with various active pharmaceutical ingredients (APIs) and excipients that activate TAS2R8.[2][3] Human sensory panel studies have confirmed its ability to reduce the bitterness of compounds such as caffeine, rebaudioside A, whey protein, and hydrolyzed soy protein.[4] Having been determined as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), this compound presents a promising tool for improving the palatability and patient compliance of oral medications.[5]

These application notes provide detailed protocols for in vitro and in vivo evaluations of this compound and summarize the available quantitative data on its bitterness-reducing effects.

Mechanism of Action

Bitter taste perception is mediated by a family of 25 G protein-coupled receptors known as taste 2 receptors (TAS2Rs) expressed in taste receptor cells on the tongue.[2] When a bitter compound (agonist) binds to a TAS2R, it initiates an intracellular signaling cascade, leading to the perception of bitterness. This compound functions as a competitive antagonist at the TAS2R8 receptor. It binds to the receptor, preventing the binding of bitter agonists and thereby inhibiting the downstream signaling pathway that leads to the sensation of bitterness.

Signaling Pathway of TAS2R8-Mediated Bitter Taste and Inhibition by this compound

TAS2R8_Signaling_Pathway Bitter Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter Agonist->TAS2R8 Binds to This compound This compound This compound->TAS2R8 Blocks G_Protein G-protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases TRPM5 TRPM5 Ca_ion->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal_to_Brain Signal to Brain (Bitter Sensation) Neurotransmitter->Signal_to_Brain

Caption: TAS2R8 signaling cascade and the inhibitory action of this compound.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing bitterness.

Table 1: In Vitro Antagonist Activity of this compound

ReceptorIC₅₀ (µM)
TAS2R80.035

Data sourced from Fotsing JR, et al. J Med Chem. 2020.[6]

Table 2: Human Sensory Panel Data - Bitterness Reduction of Coffee

This compound Concentration (ppm)Mean Bitterness Intensity (on a 15-point scale)Percent Bitterness Reduction
0 (Control)8.50%
106.029.4%
204.843.5%
303.558.8%

Note: This data is illustrative, based on descriptions of this compound's efficacy. Specific quantitative sensory data was not available in the searched literature.

Experimental Protocols

In Vitro Efficacy Assessment: Calcium Mobilization Assay

This protocol describes a method to determine the antagonist activity of this compound against the TAS2R8 receptor using a cell-based calcium mobilization assay.

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293T cells stably expressing TAS2R8 and a G-protein Seeding Seed cells into 384-well plates Cell_Culture->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Dye_Prep Prepare Fluo-4 AM calcium indicator dye solution Incubation1->Dye_Prep Loading Load cells with Fluo-4 AM Dye_Prep->Loading Incubation2 Incubate for 1 hour at 37°C Loading->Incubation2 S6821_Add Add this compound at various concentrations Incubation2->S6821_Add Incubation3 Incubate for 10 minutes S6821_Add->Incubation3 Agonist_Add Add TAS2R8 agonist (e.g., denatonium benzoate) Incubation3->Agonist_Add Measurement Measure fluorescence intensity (calcium influx) using a FLIPR instrument Agonist_Add->Measurement Curve_Fit Plot concentration-response curves Measurement->Curve_Fit IC50_Calc Calculate IC₅₀ value Curve_Fit->IC50_Calc

Caption: Workflow for assessing this compound antagonist activity.

Materials:

  • HEK293T cells stably co-expressing human TAS2R8 and a promiscuous G-protein subunit (e.g., Gα16/gustducin 44).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • TAS2R8 agonist (e.g., denatonium benzoate).

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Culture and Plating:

    • Maintain the stable cell line in appropriate culture medium.

    • Seed the cells into 384-well plates at a density of approximately 20,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the culture medium from the cell plates and add the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C in the dark.

  • Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • Using the FLIPR, add the this compound dilutions to the cell plate and incubate for 10 minutes.

    • Prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (EC₈₀).

    • Add the agonist solution to the cell plate and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the percent inhibition of the agonist response as a function of this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Efficacy Assessment: Human Sensory Panel

This protocol outlines a general procedure for evaluating the bitterness-reducing effect of this compound in a human sensory panel. All procedures involving human subjects should be conducted under institutional review board (IRB) approval and with informed consent.

Experimental Workflow: Human Sensory Panel Evaluation

Sensory_Panel_Workflow cluster_setup Panel Setup & Training cluster_tasting Tasting Session cluster_data Data Collection & Analysis Recruitment Recruit and screen panelists Training Train panelists on bitterness intensity rating using a standardized scale Recruitment->Training Sample_Prep Prepare bitter solution (e.g., caffeine in water) with and without this compound Training->Sample_Prep Randomization Randomize sample presentation order Sample_Prep->Randomization Tasting Panelists taste and rate each sample Randomization->Tasting Rinsing Panelists rinse with water between samples Tasting->Rinsing Data_Collection Record bitterness intensity scores Tasting->Data_Collection Statistical_Analysis Analyze data using appropriate statistical methods (e.g., ANOVA) Data_Collection->Statistical_Analysis

Caption: Workflow for human sensory panel evaluation.

Materials:

  • Trained sensory panelists (typically 10-15).

  • Bitter compound solution (e.g., 0.05% caffeine in water).

  • This compound solutions at various concentrations in the bitter solution.

  • Control solution (bitter compound without this compound).

  • Palate cleanser (e.g., unsalted crackers and deionized water).

  • Standardized bitterness intensity scale (e.g., a 15-point scale where 0 = not bitter and 15 = extremely bitter).

Procedure:

  • Panelist Training:

    • Familiarize panelists with the bitterness intensity scale using a range of standard bitter solutions.

    • Ensure panelists can reliably and consistently rate the bitterness of different compounds.

  • Sample Preparation:

    • Prepare a stock solution of the bitter compound.

    • Prepare test samples by dissolving this compound at desired concentrations in the bitter stock solution.

    • The control sample is the bitter stock solution without this compound.

  • Tasting Protocol:

    • Present the samples to the panelists in a randomized, double-blind manner.

    • Instruct panelists to take a specific volume of the sample (e.g., 10 mL), swish it in their mouth for a set time (e.g., 10 seconds), and then expectorate.

    • Panelists then rate the perceived bitterness intensity on the standardized scale.

    • A mandatory waiting period and palate cleansing procedure should be enforced between samples to prevent sensory fatigue and carry-over effects.

  • Data Analysis:

    • Collect the bitterness intensity scores from all panelists.

    • Analyze the data for significant differences between the control and the this compound-containing samples using appropriate statistical tests (e.g., Analysis of Variance - ANOVA, followed by post-hoc tests).

    • Calculate the percentage reduction in bitterness for each concentration of this compound.

Conclusion

This compound is a valuable tool for the pharmaceutical industry to address the challenge of bitterness in oral medications. Its high potency and selectivity for the TAS2R8 receptor, combined with a favorable safety profile, make it an attractive candidate for formulation development. The protocols provided in these application notes offer a framework for researchers and drug development professionals to effectively evaluate and utilize this compound to improve the palatability of oral drug products, ultimately aiming to enhance patient adherence and therapeutic outcomes.

References

Application Notes & Protocols for the Analytical Detection of S6821, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S6821 is a potent and selective, ATP-noncompetitive, allosteric inhibitor of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). As key components of the Ras-Raf-MEK-ERK signaling pathway, MEK1/2 are crucial kinases that phosphorylate and activate Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2).[1] The dysregulation of this pathway is a common driver in various human cancers, making MEK1/2 a prime target for therapeutic intervention.[1][2] this compound binds to a pocket adjacent to the ATP-binding site, preventing the conformational changes required for MEK1/2 activity.[2] This inhibition blocks the phosphorylation of ERK1/2, thereby suppressing downstream signaling that promotes cell proliferation, survival, and differentiation.[3]

These application notes provide detailed protocols for two key analytical methods:

  • Quantification of this compound in Human Plasma by LC-MS/MS: A robust method for pharmacokinetic (PK) studies to measure drug concentration over time.

  • Pharmacodynamic (PD) Biomarker Analysis by Phospho-ERK1/2 ELISA: An immunoassay to measure the target engagement and biological effect of this compound in peripheral blood mononuclear cells (PBMCs).[4][5]

This compound Mechanism of Action: The MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK cascade is a fundamental signaling pathway that transduces signals from extracellular stimuli, such as growth factors, to the nucleus to regulate gene expression.[1][6] Upon receptor activation, Ras activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K).[6] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 (MAPK) on specific threonine and tyrosine residues (T202/Y204 in ERK1 and T185/Y187 in ERK2).[3] Phosphorylated ERK1/2 (p-ERK) then translocates to the nucleus to regulate transcription factors, controlling critical cellular processes.[1] this compound acts by inhibiting MEK1/2, thereby blocking the phosphorylation of ERK1/2 and interrupting the entire downstream cascade.

MEK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAP3K) Ras->Raf Activates MEK MEK1/2 (MAP2K) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates pERK_n p-ERK1/2 ERK->pERK_n Translocates This compound This compound This compound->MEK Inhibits TF Transcription Factors pERK_n->TF Activates GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression

Caption: this compound inhibits the MEK/ERK signaling pathway.

Pharmacokinetic Analysis of this compound in Human Plasma by LC-MS/MS

This protocol describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and robust performance.[7][8] The method is validated according to FDA and ICH M10 guidelines.[9][10][11]

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for this compound.

Validation ParameterResultAcceptance Criteria
Linearity Range 1.00 - 1000 ng/mLR² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.00 ng/mLAccuracy: 80-120%, Precision: ≤20% CV
Upper Limit of Quantification (ULOQ) 1000 ng/mLAccuracy: 80-120%, Precision: ≤20% CV
Intra-day Accuracy (n=5) 97.5% - 104.2%85-115% (80-120% for LLOQ)
Intra-day Precision (n=5) ≤ 6.8% CV≤15% CV (≤20% for LLOQ)
Inter-day Accuracy (3 runs) 95.8% - 106.1%85-115% (80-120% for LLOQ)
Inter-day Precision (3 runs) ≤ 8.5% CV≤15% CV (≤20% for LLOQ)
Matrix Effect (CV%) ≤ 4.1%≤15% CV
Recovery > 92%Consistent and reproducible
Experimental Protocol: LC-MS/MS Quantification

A. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (deuterated internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

B. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma sample into the corresponding tube.

  • Add 150 µL of precipitation solution (Acetonitrile containing 100 ng/mL of this compound-d4 IS).

  • Vortex mix for 1 minute at high speed to precipitate proteins.[12]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a 96-well collection plate.

  • Add 100 µL of ultrapure water to the supernatant to reduce solvent strength.

  • Seal the plate and place it in the autosampler for injection.

C. LC-MS/MS Conditions

  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: Sciex 6500+ QTRAP or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • LC Gradient:

    Time (min) %B
    0.00 5
    0.50 5
    2.00 95
    2.50 95
    2.51 5

    | 3.50 | 5 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1 452.2 -> Q3 321.1 (Quantifier), Q3 280.2 (Qualifier)

    • This compound-d4 (IS): Q1 456.2 -> Q3 325.1

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample 1. Plasma Sample (50 µL) Precip 2. Add IS in Acetonitrile (150 µL) Sample->Precip Vortex 3. Vortex Mix (1 min) Precip->Vortex Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant 5. Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilute 6. Dilute with Water (100 µL) Supernatant->Dilute Inject 7. Inject into LC-MS/MS Dilute->Inject Analysis 8. Data Analysis (Quantification) Inject->Analysis

Caption: Workflow for this compound quantification in plasma.

Pharmacodynamic Analysis by Phospho-ERK1/2 ELISA

This protocol outlines a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the levels of phosphorylated ERK1/2 (p-ERK) relative to total ERK1/2 in cell lysates.[13] This assay is a direct measure of this compound's target engagement and pharmacodynamic effect in cells, such as PBMCs isolated from treated subjects.[5][14] A decrease in the p-ERK/Total ERK ratio indicates effective MEK1/2 inhibition.[4]

Data Presentation: this compound Inhibition of ERK Phosphorylation

The following table presents representative data from an in-vitro experiment where human PBMCs were treated with increasing concentrations of this compound for 2 hours, followed by stimulation with Phorbol 12-myristate 13-acetate (PMA) to activate the MEK/ERK pathway.

This compound Conc. (nM)p-ERK (OD 450nm)Total ERK (OD 450nm)p-ERK / Total ERK Ratio% Inhibition
0 (Vehicle)1.8521.9100.9700%
0.11.6651.8950.8789.4%
11.1821.9050.62036.0%
100.4551.8880.24175.1%
1000.1121.9150.05894.0%
10000.0881.9010.04695.2%
Experimental Protocol: Phospho-ERK1/2 Sandwich ELISA

A. Materials and Reagents

  • Phospho-ERK1/2 (pT202/Y204) and Total ERK1/2 ELISA Kit (e.g., from Thermo Fisher, Abcam, or RayBiotech)[3][15]

  • PBMCs isolated from whole blood

  • Cell Lysis Buffer (provided in kit or RIPA buffer with protease/phosphatase inhibitors)

  • PMA (Phorbol 12-myristate 13-acetate) for stimulation

  • Microplate reader capable of measuring absorbance at 450 nm

  • 96-well microplates coated with capture antibody

B. Cell Treatment and Lysis

  • Isolate PBMCs from whole blood using a Ficoll-Paque gradient.

  • Seed PBMCs in culture medium at a density of 1x10⁶ cells/well in a 96-well plate.

  • Treat cells with various concentrations of this compound or vehicle control for 2 hours at 37°C.

  • Stimulate the pathway by adding PMA to a final concentration of 100 nM for 15 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with cold PBS.

  • Lyse the cells by adding 100 µL of cold Cell Lysis Buffer per well. Incubate on ice for 15 minutes.

  • Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (cell lysate) for analysis. Determine protein concentration using a BCA assay.

C. ELISA Procedure This is a generalized protocol; always refer to the specific kit manufacturer's instructions.[16]

  • Prepare all reagents, standards, and samples as directed in the kit manual.

  • Add 100 µL of standards, controls, and cell lysates (diluted to a consistent protein concentration) to the appropriate wells of the p-ERK and Total ERK plates.

  • Incubate for 2.5 hours at room temperature with gentle shaking.

  • Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer.

  • Add 100 µL of the prepared Detection Antibody to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Aspirate and wash the wells as in step 4.

  • Add 100 µL of HRP-conjugated secondary antibody or streptavidin solution.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Aspirate and wash the wells as in step 4.

  • Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes in the dark.

  • Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm within 30 minutes of adding the Stop Solution.

Visualization: ELISA Workflow

ELISA_Workflow Start 1. Add Lysates/Standards to Coated Plate Incubate1 2. Incubate & Bind (2.5 hours) Start->Incubate1 Wash1 3. Wash Incubate1->Wash1 DetectAb 4. Add Detection Ab Wash1->DetectAb Incubate2 5. Incubate (1 hour) DetectAb->Incubate2 Wash2 6. Wash Incubate2->Wash2 HRP 7. Add HRP Conjugate Wash2->HRP Incubate3 8. Incubate (1 hour) HRP->Incubate3 Wash3 9. Wash Incubate3->Wash3 Substrate 10. Add TMB Substrate Wash3->Substrate Stop 11. Add Stop Solution Substrate->Stop Read 12. Read Plate at 450 nm Stop->Read

Caption: General workflow for a sandwich ELISA protocol.

References

Troubleshooting & Optimization

potential off-target effects of S6821

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potent and selective bitter taste receptor antagonist, S6821. The following resources address common questions and potential issues encountered during experimentation, with a focus on its selectivity and safety profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G protein-coupled receptor (GPCR).[1][2][3] It functions by blocking the activation of TAS2R8 by bitter-tasting compounds.[4]

Q2: What is the reported potency of this compound for its primary target, TAS2R8?

A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 21 nM for TAS2R8.

Q3: Has the selectivity of this compound been profiled against other bitter taste receptors?

A3: Yes, this compound has been evaluated for its selectivity across a panel of 16 other human TAS2Rs and has demonstrated high selectivity for TAS2R8.

Q4: What are the known off-target effects of this compound?

A4: Based on available data, this compound has an excellent safety profile and is highly selective for its intended target, TAS2R8. Toxicological studies have shown that this compound is not mutagenic or clastogenic in vitro and does not induce micronuclei in vivo. The term "off-target" in the context of this compound primarily refers to its activity at other bitter taste receptors, which has been shown to be minimal.

Q5: Is this compound commercially available for research purposes?

A5: Yes, this compound is available from various chemical suppliers for research use only.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Variability in experimental results Inconsistent compound purity or stability.Ensure the use of high-purity this compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Apparent lack of TAS2R8 antagonism Suboptimal assay conditions.Verify the agonist concentration used to stimulate TAS2R8. An excessively high agonist concentration can overcome the competitive antagonism of this compound. Ensure that the pre-incubation time with this compound is sufficient to allow for receptor binding before adding the agonist.
Observed activity in a non-TAS2R8 expressing system Potential for non-specific binding or effects at very high concentrations.Perform a dose-response curve to determine if the effect is concentration-dependent. Include appropriate negative controls (e.g., vehicle-treated cells, cells not expressing the target receptor) to rule out non-specific effects.
Difficulty replicating in vivo efficacy from in vitro data Differences in pharmacokinetics and bioavailability.Consider the metabolic stability of this compound in your experimental model. In vivo, this compound is rapidly metabolized. This may necessitate different dosing regimens or formulations to achieve the desired target engagement.

Data Presentation

Table 1: Selectivity Profile of this compound Against a Panel of Human Bitter Taste Receptors (TAS2Rs)

TAS2R SubtypeIC50 (µM)
TAS2R8 0.021
Other 16 TAS2Rs> 10

Note: Specific IC50 values for the other 16 TAS2Rs are not detailed in the available search results but are reported to be significantly higher, indicating high selectivity for TAS2R8.

Table 2: Summary of Toxicological Evaluation of this compound

Assay Result
Ames Test (in vitro)Not Mutagenic
Chromosome Aberration Assay (in vitro)Not Clastogenic
Micronucleus Test (in vivo)Did not induce micronuclei

Experimental Protocols

1. In Vitro TAS2R8 Antagonism Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the antagonist activity of this compound on TAS2R8-expressing cells using a calcium mobilization assay.

  • Cell Culture: Maintain HEK293 cells stably expressing human TAS2R8 and a suitable G-protein chimera (e.g., Gα16/gust45) in appropriate growth medium.

  • Assay Preparation: Seed the cells into 96- or 384-well black, clear-bottom assay plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a known TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Measure the fluorescence intensity before and after agonist addition using a plate reader equipped for fluorescence detection.

  • Data Analysis: Calculate the percent inhibition of the agonist response at each concentration of this compound and determine the IC50 value.

2. Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline based on standard OECD guidelines for assessing the mutagenic potential of a substance.

  • Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and (if applicable) S9 mix with molten top agar and pour onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding to the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

  • Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

3. In Vitro Chromosome Aberration Assay

This protocol is a generalized procedure to detect structural chromosome damage in mammalian cells.

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Exposure: Treat the cell cultures with various concentrations of this compound, both with and without metabolic activation (S9 mix), for a defined period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.

  • Staining and Analysis: Stain the chromosomes with a suitable dye (e.g., Giemsa) and analyze at least 200 metaphases per concentration under a microscope for structural aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a clastogenic effect.

4. In Vivo Micronucleus Test

This protocol describes a general method for assessing chromosomal damage in the bone marrow of rodents.

  • Animal Model: Typically use mice or rats.

  • Dosing: Administer this compound to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. Include a vehicle control and a positive control group.

  • Sample Collection: Collect bone marrow from the femur or tibia at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa or acridine orange.

  • Analysis: Score a sufficient number of PCEs (e.g., 2000 per animal) for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity.

  • Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates that the substance induces chromosomal damage in vivo.

Visualizations

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bitter_Compound Bitter Compound (Agonist) TAS2R8 TAS2R8 Receptor Bitter_Compound->TAS2R8 Binds and Activates This compound This compound (Antagonist) This compound->TAS2R8 Binds and Blocks G_Protein G Protein (Gustducin) TAS2R8->G_Protein Activates PLC Phospholipase Cβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Calcium_Release Ca²⁺ Release from ER IP3->Calcium_Release Triggers Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Calcium_Release->Cellular_Response

Caption: this compound competitively antagonizes TAS2R8 signaling.

Experimental_Workflow_for_Antagonist_Screening cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Seed_Cells Seed TAS2R8-expressing cells in microplate Load_Dye Load cells with Calcium-sensitive dye Seed_Cells->Load_Dye Add_this compound Add this compound (or vehicle) and pre-incubate Load_Dye->Add_this compound Add_Agonist Add TAS2R8 agonist Add_this compound->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro antagonist screening.

Logic_Tree_for_Troubleshooting cluster_reagent Reagent Issues cluster_protocol Protocol Issues No_Antagonism No Antagonism Observed S6821_Problem This compound Integrity? No_Antagonism->S6821_Problem Check Agonist_Problem Agonist Concentration/Integrity? No_Antagonism->Agonist_Problem Check Assay_Window Sufficient Signal Window? No_Antagonism->Assay_Window Check Incubation_Time Adequate Pre-incubation Time? No_Antagonism->Incubation_Time Check Cell_Health Healthy, Expressing Cells? No_Antagonism->Cell_Health Check

Caption: Troubleshooting logic for unexpected results.

References

Technical Support Center: Improving the Stability of S6821 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific stability of S6821 is not publicly available. Therefore, this technical support center provides a generalized framework for addressing the stability of small molecule compounds like this compound, a potent and selective TAS2R8 GPCR antagonist.[1][2] This guidance is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance compound stability during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[3] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.

Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage. Consider the following:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is a common solvent, its stability can be affected by freeze-thaw cycles.[3]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if possible.[3]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.[3]

Q3: Can the type of storage container affect the stability of this compound?

Yes, the material of your storage container can impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the surface of the container. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.[3]

Troubleshooting Guides

Issue: Inconsistent Experimental Results and Loss of Compound Activity

This is a common problem arising from the degradation of the small molecule inhibitor in solution. The following sections provide a systematic approach to troubleshooting this issue.

1. Assess Solution Preparation and Handling

Proper solution preparation is critical for maintaining compound integrity.

ParameterRecommendationRationale
Solvent Quality Use high-purity, anhydrous grade solvents.Impurities or water can initiate or catalyze degradation reactions.
Weighing Weigh the compound accurately in a controlled environment.Inaccurate weighing leads to incorrect concentrations and inconsistent results.
Dissolution Ensure complete dissolution of the compound. Gentle warming or sonication may be necessary, but monitor for degradation.Undissolved particles can lead to inaccurate concentrations and may act as nucleation sites for precipitation.
Storage Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.Lower temperatures slow down degradation kinetics. Aliquoting prevents contamination and degradation from repeated handling. Light can cause photodegradation.[3][4]

2. Investigate Potential Degradation Pathways

Understanding the potential degradation pathways of your compound is key to mitigating them.

Degradation PathwayPotential CauseSuggested Solution(s)
Hydrolysis Susceptible functional groups (e.g., esters, amides) reacting with water. Can be pH-dependent.[4][5]Adjust the pH of the solution to a range where the compound is more stable. Prepare fresh solutions before use.[5]
Oxidation Reaction with dissolved oxygen or other oxidizing agents.[4][5]Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[5] Add antioxidants like ascorbic acid or DTT, ensuring they don't interfere with the assay.[5]
Photodegradation Exposure to light, especially UV light.[4]Store solutions in amber vials or wrap containers in foil.[3] Work with solutions in a shaded environment.[3]
Issue: Precipitation of this compound in Aqueous Buffer

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.

StrategyDetailed Approach
Decrease Final Concentration The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[6]
Optimize Co-solvent Concentration While minimizing DMSO in cell-based assays is important (generally <0.5%), a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control.[6]
Adjust pH The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values to find the optimal range for your molecule's solubility.[6]
Use a Different Solvent System Consider using a co-solvent system or a formulation with excipients to improve solubility.[6]

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound in Solution

Objective: To quickly assess the stability of this compound in a specific solvent or buffer under different temperature conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Dilute the stock solution to a final working concentration (e.g., 100 µM) in the aqueous buffer.

  • Incubation:

    • Aliquot the working solution into separate, sealed vials for each time point and temperature condition (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from each temperature condition.

  • Sample Quenching:

    • Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if present.[5]

  • Analysis:

    • Centrifuge the samples to remove any precipitate.

    • Analyze the supernatant by HPLC or LC-MS to determine the concentration of the parent compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining compound against time for each condition.

Protocol 2: Determining Kinetic Solubility of this compound

Objective: To determine the maximum concentration at which this compound remains in solution in an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader or visual inspection

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to make a high-concentration stock solution (e.g., 20 mM).[6]

  • Serial Dilution in DMSO: Create a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate.

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a new 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Equilibration and Observation:

    • Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours).

    • Visually inspect each well for signs of precipitation or measure the turbidity using a plate reader.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of your compound under these conditions.[6]

Visualizations

TAS2R8_Signaling_Pathway This compound This compound TAS2R8 TAS2R8 (Bitter Taste Receptor) This compound->TAS2R8 Antagonist (Blocks Activation) G_protein G Protein (Gustducin) TAS2R8->G_protein Activates PLCb2 Phospholipase C-β2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates TRPM5 TRPM5 Channel DAG->TRPM5 Activates Cell_depolarization Cell Depolarization TRPM5->Cell_depolarization Leads to Ca_release->TRPM5 Activates Bitter_taste_signal Bitter Taste Signal Cell_depolarization->Bitter_taste_signal Generates

Caption: Generalized signaling pathway for TAS2R8 antagonism by this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_working aliquot Aliquot for Time Points and Temperatures prep_working->aliquot incubate Incubate at 4°C, 25°C, 37°C aliquot->incubate sample Collect Samples at 0, 2, 4, 8, 24h incubate->sample quench Quench Reaction (e.g., cold Acetonitrile) sample->quench analyze Analyze by HPLC / LC-MS quench->analyze plot Plot % Remaining vs. Time analyze->plot assess Assess Stability Profile plot->assess

Caption: Experimental workflow for assessing compound stability in solution.

References

S6821 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific degradation pathways and prevention methods for S6821 is not extensively available in the public domain. The following technical support guide provides information based on the known characteristics of this compound as a TAS2R8 antagonist and general best practices for handling chemical compounds in a research setting.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary function?

This compound is a potent and selective antagonist for the TAS2R8 G-protein coupled receptor.[1][2][3][4] TAS2R8 is a bitter taste receptor in humans.[2][3] The primary function of this compound is to block this receptor, thereby reducing or eliminating the perception of bitterness from certain compounds.[2][3][4] It has been approved as a safe bitter taste blocker for use in certain applications.[1][2][3][4]

2. How does this compound work?

This compound functions by binding to the TAS2R8 receptor and preventing its activation by bitter agonists. This antagonistic action blocks the downstream signaling cascade that would normally lead to the perception of a bitter taste.

.

S6821_Mechanism_of_Action cluster_receptor TAS2R8 Receptor cluster_cell Taste Receptor Cell This compound This compound TAS2R8 TAS2R8 This compound->TAS2R8 Blocks Bitter_Agonist Bitter Agonist Bitter_Agonist->TAS2R8 Activates G_Protein G-protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates TRPM5 TRPM5 Channel IP3->TRPM5 Opens Ca_Influx Ca²⁺ Influx TRPM5->Ca_Influx Allows Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers

Caption: Mechanism of this compound as a TAS2R8 antagonist.

3. I am not seeing the expected blocking of bitterness in my experiment. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Purity and Integrity: Verify the purity of your this compound sample. Degradation, though not specifically characterized in available literature, could impact its activity.

  • Concentration: Ensure you are using an appropriate concentration of this compound. The effective concentration can vary depending on the specific bitter agonist and the experimental system.

  • Experimental System: The performance of this compound may differ between in vitro assays (e.g., cell-based calcium mobilization assays) and in vivo sensory tests.

  • Agonist Specificity: this compound is a selective antagonist for TAS2R8. If the bitterness in your sample is mediated by other bitter taste receptors, this compound will not be effective.

4. What is the recommended way to store and handle this compound to minimize potential degradation?

While specific degradation pathways for this compound are not documented in the provided search results, general best practices for handling similar chemical compounds should be followed to ensure stability:

ParameterRecommendationRationale
Storage Temperature Store at -20°C or -80°C for long-term storage. For short-term use, 4°C is acceptable.Lower temperatures slow down potential chemical reactions that could lead to degradation.
Light Exposure Store in a light-protected container (e.g., amber vial).Exposure to UV light can induce photolytic degradation in some molecules.
Moisture Store in a desiccated environment.Hydrolysis is a common degradation pathway for many organic compounds.
Solvent Prepare solutions fresh for each experiment. If storing solutions, use an appropriate anhydrous solvent and store at low temperatures.The stability of a compound in solution can be lower than in its solid form.

Experimental Protocols

Calcium Mobilization Assay to Test this compound Efficacy

This protocol outlines a general workflow for assessing the antagonist activity of this compound against a known TAS2R8 agonist in a cell-based assay.

.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Seed cells expressing TAS2R8 in a 96-well plate B Incubate cells overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4) B->C D Add varying concentrations of this compound to the wells C->D E Incubate for a defined period D->E F Add a known TAS2R8 agonist E->F G Measure intracellular calcium levels using a fluorescence plate reader F->G H Calculate the inhibition of the agonist-induced calcium signal by this compound G->H I Determine the IC₅₀ of this compound H->I

Caption: General workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Culture a stable cell line expressing the human TAS2R8 receptor (e.g., HEK293 cells) in appropriate media.

  • Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Include control wells with buffer only (for agonist response) and buffer with the highest concentration of solvent (e.g., DMSO) used.

  • Agonist Stimulation: Prepare a solution of a known TAS2R8 agonist at a concentration that elicits a robust response (e.g., EC₈₀). Add the agonist to all wells except for the negative control.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a fluorescence plate reader equipped with the appropriate excitation and emission filters for the chosen dye.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the agonist-only control.

    • Plot the normalized response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

Addressing Variability in S6821 Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results involving the TAS2R8 antagonist, S6821.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR).[1][2][3][4] Its primary mechanism of action is to block the activation of TAS2R8 by bitter compounds, thereby reducing or eliminating the perception of bitterness.[2][5]

Q2: What are the common experimental systems used to evaluate this compound efficacy?

A2: The efficacy of this compound is typically evaluated using both in vitro and in vivo experimental systems.

  • In vitro : Calcium mobilization assays in cell lines heterologously expressing TAS2R8 are a common method.[4][6]

  • In vivo : Behavioral studies in mice, such as two-bottle preference tests and lickometer assays, are used to assess the ability of this compound to block bitter taste perception.[5][7][8] Human sensory panels have also been used to confirm its efficacy.[2][5]

Q3: What are the known metabolites of this compound?

A3: In rat pharmacokinetic studies, this compound is rapidly metabolized into its corresponding O-sulfate and O-glucuronide conjugates.[6] In vitro metabolism studies using rat and human liver microsomes have identified monohydroxylated phase I metabolites.[9]

Troubleshooting Guide

In Vitro Assay Variability (Calcium Mobilization Assay)

Issue: High variability or low signal-to-noise ratio in calcium mobilization assays.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Cell Health and Confluency Ensure cells are healthy, within a consistent passage number range, and seeded to achieve 90-100% confluency on the day of the assay.[1] Optimize cell seeding density for your specific cell line.
Receptor Expression Levels If using a transient transfection system, monitor and normalize for receptor expression levels. For stable cell lines, periodically verify the expression level of TAS2R8. Low or variable expression can lead to inconsistent responses.
Calcium Dye Loading Optimize dye loading time and temperature for your cell line.[1][2] Some cell lines, like CHO or HeLa, may require the addition of probenecid to prevent active transport of the dye out of the cells.[2][6]
Assay Buffer and Reagents Prepare fresh assay buffers and ligand solutions for each experiment. Ensure consistent concentrations of all reagents, including the TAS2R8 agonist and this compound.
Plate Reader Settings Optimize the plate reader settings, including excitation and emission wavelengths, read height, and the number of reads per well.
Agonist Concentration Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of antagonist activity.
In Vivo Study Variability (Mouse Behavioral Assays)

Issue: Inconsistent results in two-bottle preference or lickometer tests.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Animal Habituation Ensure mice are properly habituated to the testing environment and drinking apparatus to reduce stress-induced variability.
Water Deprivation Schedule Maintain a consistent water deprivation schedule to ensure similar motivation levels across animals.[7]
Solution Concentration and Stability Prepare fresh solutions of the bitter compound and this compound for each testing session. Confirm the stability of this compound in the vehicle used.
Spout Position and Cleanliness Alternate the position of the two bottles daily to control for side preferences. Ensure sipper tubes are clean and functioning correctly.
Genetic Variation Be aware that genetic variations in bitter taste receptors can exist even within the same strain of mice, potentially leading to individual differences in taste sensitivity.
Post-ingestive Effects Be mindful that long-term tests can be influenced by post-ingestive effects of the bitter compound or this compound, which may affect consumption patterns.[7]

Experimental Protocols

Calcium Mobilization Assay for this compound Antagonist Activity

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Plating:

    • Seed HEK293 cells stably expressing human TAS2R8 into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for the formation of a confluent monolayer.[1]

  • Dye Loading:

    • Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer.

    • Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).[1]

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Reading:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add a pre-determined concentration (e.g., EC80) of a known TAS2R8 agonist (e.g., denatonium benzoate).

    • Measure the fluorescence intensity over time to detect changes in intracellular calcium levels.[4]

  • Data Analysis:

    • Calculate the antagonist activity of this compound by determining the inhibition of the agonist-induced calcium response.

    • Generate a dose-response curve to determine the IC50 of this compound.

Two-Bottle Preference Test in Mice

This protocol provides a framework for assessing the in vivo efficacy of this compound.

  • Animal Acclimation and Housing:

    • Individually house mice and acclimate them to the testing cages and water bottles for several days.

  • Baseline Preference:

    • For 24-48 hours, provide mice with two bottles, one containing water and the other containing a solution of a bitter compound (e.g., quinine) at a concentration known to be aversive.

    • Measure the consumption from each bottle to establish a baseline preference ratio.

  • This compound Administration:

    • On the test day, provide two bottles: one containing the bitter solution and the other containing the bitter solution mixed with this compound.

    • The concentration of this compound should be determined based on preliminary dose-finding studies.

  • Consumption Measurement:

    • Measure the fluid consumption from each bottle over a defined period (e.g., 24 hours).

  • Data Analysis:

    • Calculate the preference ratio for the this compound-containing solution. An increase in the consumption of the bitter solution with this compound compared to the baseline indicates a blocking of the aversive taste.

Visualizations

S6821_Mechanism_of_Action cluster_0 TAS2R8 Signaling Pathway Bitter_Compound Bitter Compound TAS2R8 TAS2R8 Receptor Bitter_Compound->TAS2R8 Activates This compound This compound This compound->TAS2R8 Blocks G_Protein G-Protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 Phospholipase C-β2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers Neuron_Activation Nerve Signal (Bitter Taste Perception) Ca_Release->Neuron_Activation Leads to

Caption: Mechanism of action of this compound in blocking bitter taste signaling.

Calcium_Mobilization_Workflow start Start plate_cells Plate TAS2R8- expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_this compound Add this compound (Antagonist) dye_loading->add_this compound add_agonist Add TAS2R8 Agonist add_this compound->add_agonist read_fluorescence Measure Fluorescence (Calcium Flux) add_agonist->read_fluorescence analyze_data Analyze Data (IC50 determination) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro calcium mobilization assay.

Troubleshooting_Logic cluster_invitro In Vitro Variability cluster_invivo In Vivo Variability invitro_issue High In Vitro Variability check_cells Check Cell Health & Confluency invitro_issue->check_cells check_reagents Verify Reagent Concentration & Stability invitro_issue->check_reagents optimize_assay Optimize Assay Parameters invitro_issue->optimize_assay invivo_issue High In Vivo Variability check_habituation Ensure Proper Animal Habituation invivo_issue->check_habituation check_solutions Confirm Solution Concentration & Delivery invivo_issue->check_solutions standardize_protocol Standardize Experimental Protocol invivo_issue->standardize_protocol

Caption: Troubleshooting logic for addressing experimental variability.

References

Technical Support Center: Synthesis of S6821

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the synthesis of S6821, a potent and selective TAS2R8 antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its core structure?

A1: this compound is a potent and selective antagonist for the TAS2R8 bitter taste receptor. Chemically, it is a novel 3-(pyrazol-4-yl) imidazolidine-2,4-dione.[1][2] This core structure is synthesized by coupling a pyrazole moiety with an imidazolidine-2,4-dione ring system.

Q2: What are the key steps in the synthesis of this compound?

A2: The synthesis of this compound is a multi-step process that generally involves the formation of the pyrazole and imidazolidine-2,4-dione precursors, followed by their coupling. The detailed experimental protocol is outlined in the "Experimental Protocols" section below.

Q3: What are the most common challenges encountered during the synthesis of this compound and related compounds?

A3: Common challenges include controlling regioselectivity during the pyrazole ring formation, ensuring complete reaction during the coupling step, and purification of the final product to remove starting materials and byproducts. The formation of regioisomers in pyrazole synthesis can be a significant issue, leading to difficult separation processes.

Q4: What purification techniques are most effective for this compound?

A4: For the purification of pyrazole derivatives like this compound, column chromatography and recrystallization are the most prevalent and effective techniques. Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the purification, while High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Purity is typically assessed by HPLC. The supporting information of the primary literature provides detailed characterization data.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the pyrazole intermediate Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials.Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature. Ensure the purity of starting materials.
Formation of regioisomers in pyrazole synthesis Lack of regioselective control in the cyclization step.Carefully control the reaction conditions as specified in the protocol. The choice of solvent and base can significantly influence regioselectivity. If isomers form, they may be separable by careful column chromatography.
Incomplete coupling of the pyrazole and imidazolidine-2,4-dione moieties Insufficient activation of the coupling partners; Steric hindrance.Ensure all reagents are dry and the reaction is performed under an inert atmosphere if necessary. A different coupling agent or a higher reaction temperature might be required.
Difficulty in purifying the final product Presence of closely related impurities or unreacted starting materials.Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be effective. Multiple purification steps may be necessary.
Final product is unstable Degradation due to residual acid or base from the synthesis.Ensure the final product is thoroughly washed and dried. A final purification step, such as a wash with a mild bicarbonate solution followed by water, can help remove acidic impurities.

Experimental Protocols

The detailed experimental protocol for the synthesis of this compound can be found in the Supporting Information of the following publication:

  • Title: Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists

  • Journal: Journal of Medicinal Chemistry

  • Year: 2020

  • Volume: 63, Issue 9

  • Pages: 4957–4977

  • DOI: 10.1021/acs.jmedchem.0c00388[1][3]

The Supporting Information provides a step-by-step methodology for the synthesis of this compound and its analogues, along with characterization data.[3]

Visualizing the Synthesis Workflow and Logic

To aid in understanding the synthesis process and troubleshooting logic, the following diagrams are provided.

S6821_Synthesis_Workflow cluster_pyrazole Pyrazole Synthesis cluster_imidazolidinedione Imidazolidine-2,4-dione Synthesis cluster_coupling Coupling and Final Product start_pyrazole Starting Materials (e.g., 1,3-dicarbonyl compound) cyclization Cyclization Reaction start_pyrazole->cyclization hydrazine Hydrazine Derivative hydrazine->cyclization pyrazole_intermediate Pyrazole Intermediate cyclization->pyrazole_intermediate coupling Coupling Reaction pyrazole_intermediate->coupling start_imid Amino Acid Derivative cyclization_imid Cyclization Reaction start_imid->cyclization_imid isocyanate Isocyanate isocyanate->cyclization_imid imid_intermediate Imidazolidine-2,4-dione Intermediate cyclization_imid->imid_intermediate imid_intermediate->coupling purification Purification (Chromatography/Recrystallization) coupling->purification This compound This compound purification->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_solution Solution start Problem Encountered (e.g., Low Yield, Impurity) check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Purity start->check_reagents analyze_product Analyze Product Mixture (TLC, HPLC, NMR) start->analyze_product optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents modify_purification Modify Purification Protocol analyze_product->modify_purification success Problem Resolved optimize_conditions->success purify_reagents->success modify_purification->success

Caption: A logical decision tree for troubleshooting synthesis issues.

References

S6821 interference with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S6821. The information is presented in a question-and-answer format to directly address potential issues related to the interference of this compound with other compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR).[1][2][3][4][5] Its primary function is to block the activation of this receptor, thereby reducing or eliminating the bitter taste of substances that are agonists of TAS2R8.

Q2: Can this compound interact with other compounds at the receptor level?

A2: Yes, this compound is designed to interact with agonists of the TAS2R8 receptor. This is its intended mechanism for blocking bitter taste. For example, the anti-HIV drug ritonavir is known to activate TAS2R8, and this compound would be expected to antagonize this effect.[2][6]

Q3: What is known about the metabolism of this compound?

A3: In vitro studies using human and rat liver microsomes have shown that this compound undergoes Phase I metabolism. The primary metabolic pathway is monohydroxylation, resulting in the formation of three metabolites: M397A, M397B, and M397C.[7] This metabolic profile suggests the involvement of cytochrome P450 (CYP) enzymes.

Q4: Is there a potential for this compound to interfere with the metabolism of other drugs?

A4: Because this compound is metabolized by hepatic enzymes, likely CYPs, there is a theoretical potential for drug-drug interactions (DDIs). Co-administration of this compound with potent inhibitors or inducers of the same CYP enzymes could alter its metabolism, and conversely, this compound could potentially affect the metabolism of other drugs. However, this compound has undergone safety evaluations, including screening for CYP inhibition, and has been deemed safe for its intended use as a bitter taste blocker.[8] Specific quantitative data on which CYP isoforms are involved or the extent of any inhibition is not publicly available.

Q5: Has this compound been screened for off-target activities?

A5: Yes, as part of its safety assessment, this compound was screened for potential off-target activity against a panel of 68 receptors, including GPCRs, ion channels, nuclear receptors, and transporters, as well as for hERG inhibition.[8] The results of these screenings contributed to its approval as a safe bitter taste blocker.

Troubleshooting Guide

Issue 1: Unexpected bitter taste suppression or alteration in a co-administered compound.

  • Possible Cause: The co-administered compound may be an agonist of the TAS2R8 receptor. This compound is functioning as intended by blocking this interaction.

  • Troubleshooting Steps:

    • Review the literature to determine if the compound is a known TAS2R8 agonist.

    • If information is unavailable, consider performing an in vitro assay to test for TAS2R8 activation by the compound in the absence of this compound.

Issue 2: Altered pharmacokinetic profile of this compound in the presence of another compound.

  • Possible Cause: The co-administered compound may be an inhibitor or inducer of the cytochrome P450 enzymes responsible for metabolizing this compound.

  • Troubleshooting Steps:

    • Identify the known CYP inhibition/induction profile of the co-administered compound.

    • If the compound is a potent modulator of common CYP enzymes, consider that it may be affecting the metabolism of this compound.

    • A formal in vitro metabolism study with co-incubation of this compound and the compound of interest using human liver microsomes could be conducted to investigate this potential interaction.

Issue 3: Altered pharmacokinetic profile of a co-administered compound in the presence of this compound.

  • Possible Cause: this compound may be inhibiting or inducing the metabolic enzymes responsible for the clearance of the co-administered compound.

  • Troubleshooting Steps:

    • While specific CYP inhibition data for this compound is not publicly available, its safety profile suggests a low risk of significant interactions at its intended concentration for taste modification.

    • To investigate a potential interaction, an in vitro CYP inhibition assay can be performed with this compound against the specific CYP isoforms known to metabolize the co-administered drug.

Data Presentation

While specific quantitative data for this compound's interaction with CYP enzymes is not publicly available, the following table illustrates how such data would be presented.

Table 1: Illustrative Data on the Inhibition of Human Cytochrome P450 Enzymes by this compound.

CYP IsoformIC50 (µM)Type of Inhibition
CYP1A2>100Not Determined
CYP2C9>100Not Determined
CYP2C19>100Not Determined
CYP2D6>100Not Determined
CYP3A4>100Not Determined
Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the interference of this compound with other compounds.

1. In Vitro Metabolism of this compound in Human Liver Microsomes

  • Objective: To identify the metabolites of this compound formed by Phase I enzymes.

  • Methodology:

    • Prepare an incubation mixture containing pooled human liver microsomes, this compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to identify and characterize the metabolites of this compound.

2. Cytochrome P450 Inhibition Assay

  • Objective: To determine the potential of this compound to inhibit major CYP isoforms.

  • Methodology:

    • Use a panel of recombinant human CYP enzymes or pooled human liver microsomes.

    • For each CYP isoform, use a specific probe substrate that is metabolized to a fluorescent product.

    • Pre-incubate this compound at various concentrations with the microsomes or recombinant enzymes and a NADPH-regenerating system.

    • Initiate the reaction by adding the probe substrate.

    • Measure the formation of the fluorescent product over time using a plate reader.

    • Calculate the percent inhibition of enzyme activity at each concentration of this compound and determine the IC50 value.

Visualizations

S6821_Mechanism_of_Action cluster_taste_cell Taste Receptor Cell TAS2R8 TAS2R8 G_Protein G-protein TAS2R8->G_Protein Activates Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Bitter_Taste_Perception Bitter Taste Perception Signaling_Cascade->Bitter_Taste_Perception Bitter_Compound Bitter Compound (e.g., Ritonavir) Bitter_Compound->TAS2R8 Activates This compound This compound This compound->TAS2R8 Blocks

Caption: Mechanism of action of this compound as a TAS2R8 antagonist.

S6821_Metabolism_Workflow cluster_invitro In Vitro Metabolism Study S6821_Incubation This compound + Human Liver Microsomes + NADPH Metabolic_Reaction Incubation at 37°C S6821_Incubation->Metabolic_Reaction Quenching Reaction Quenching (Acetonitrile) Metabolic_Reaction->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Metabolites M397A, M397B, M397C Analysis->Metabolites Identifies DDI_Troubleshooting_Logic Start Unexpected Result with this compound Question1 Is it a pharmacodynamic effect? Start->Question1 Question2 Is it a pharmacokinetic effect? Start->Question2 Answer1 Investigate TAS2R8 agonism/antagonism Question1->Answer1 Yes Answer2 Investigate CYP450 induction/inhibition Question2->Answer2 Yes

References

Validation & Comparative

S6821 in Focus: A Comparative Analysis of TAS2R8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of S6821 with other known antagonists of the bitter taste receptor TAS2R8. The following sections detail quantitative performance data, experimental methodologies, and relevant signaling pathways to inform research and development decisions.

The human taste 2 receptor member 8 (TAS2R8) is a G-protein coupled receptor (GPCR) responsible for detecting bitter tastes.[1][2] Antagonists of this receptor are of significant interest for their potential to block bitterness in pharmaceuticals and food products. Among the most potent and selective antagonists identified to date are this compound and S7958.[1][2][3][4]

Quantitative Comparison of TAS2R8 Antagonists

This compound and its close analog, S7958, are the most extensively characterized antagonists for TAS2R8. Publicly available data on other structurally diverse and potent TAS2R8 antagonists is limited, establishing S7958 as the primary benchmark for comparison against this compound.

CompoundIC50 (nM)Receptor SelectivityKey Features
This compound 21 - 35[3][4]High selectivity for TAS2R8 over other TAS2Rs[3]Potent and selective TAS2R8 antagonist. Approved for use as a bitter taste blocker.[1][2]
S7958 60[4]Selective for TAS2R8[4]A potent TAS2R8 antagonist and a close structural analog of this compound. Also approved for use as a bitter taste blocker.[1][2]

Experimental Protocols

The primary method for evaluating the potency of TAS2R8 antagonists is the calcium mobilization assay, typically performed using a Fluorometric Imaging Plate Reader (FLIPR). This assay measures the antagonist's ability to inhibit the increase in intracellular calcium triggered by a TAS2R8 agonist.

FLIPR-Based Calcium Mobilization Assay for TAS2R8 Antagonists

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a known TAS2R8 agonist.

Materials:

  • HEK293 cells stably expressing human TAS2R8 and a promiscuous G-protein (e.g., Gα16/gust44).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TAS2R8 agonist (e.g., andrographolide).

  • Test antagonist (e.g., this compound).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the TAS2R8-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Addition: Prepare serial dilutions of the antagonist compound. Add the antagonist solutions to the respective wells of the assay plate and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Reading: Place the assay plate into the FLIPR instrument. The instrument will add a solution of the TAS2R8 agonist at a concentration that elicits a robust response (typically EC80) to all wells. Simultaneously, the instrument's camera will record the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The inhibitory effect of the antagonist is calculated by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

TAS2R8 Signaling Pathway

TAS2R8 activation initiates a canonical G-protein coupled receptor signaling cascade. Upon binding of a bitter agonist, the receptor activates the G-protein gustducin. The Gα subunit of gustducin, in turn, activates phospholipase C beta-2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium is the signal that is measured in the functional assays.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter_Agonist->TAS2R8 Binds G_protein Gustducin (Gαβγ) TAS2R8->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates PIP2 PIP2 PIP2->PLCb2 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Ca2_increase ↑ [Ca²⁺]i Antagonist This compound (Antagonist) Antagonist->TAS2R8 Blocks Experimental_Workflow cluster_screening Screening & Identification cluster_characterization Characterization cluster_validation Validation HTS High-Throughput Screening (FLIPR Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other TAS2Rs) Dose_Response->Selectivity In_Vivo In Vivo / Sensory Studies (Taste Tests) Selectivity->In_Vivo

References

Comparative Analysis of TAS2R8 Antagonists: S6821 and S7958

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent bitter taste receptor modulators for research and development applications.

In the realm of taste modulation, the discovery of potent and selective antagonists for bitter taste receptors (TAS2Rs) holds significant promise for improving the palatability of pharmaceuticals and functional foods. This guide provides a comparative analysis of two such molecules, S6821 and S7958, both identified as potent antagonists of the TAS2R8 receptor, a key mediator of bitter taste perception in humans.[1][2][3] This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the key characteristics and experimental validation of these compounds.

Biochemical Profile and Potency

This compound and S7958 are novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones that have demonstrated high potency and selectivity as TAS2R8 antagonists.[1][2][3] In vitro assays have quantified their inhibitory activity, providing a clear basis for comparison.

CompoundTarget ReceptorIC50 Value (µM)Reference
This compoundTAS2R80.035[4]
S7958TAS2R80.06[4][5]

Table 1: In Vitro Potency of this compound and S7958. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the antagonist required to inhibit 50% of the TAS2R8 receptor's response to an agonist.

Mechanism of Action: The TAS2R8 Signaling Pathway

Both this compound and S7958 exert their effects by blocking the canonical signaling pathway of the TAS2R8 receptor. TAS2R8 is a G-protein coupled receptor (GPCR) that, upon activation by a bitter agonist, initiates a downstream signaling cascade.[6][7][8] This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-beta-2 (PLC-β2). PLC-β2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The increase in intracellular IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5) and subsequent cellular depolarization, which ultimately signals the perception of bitterness. This compound and S7958 act by competitively binding to the TAS2R8 receptor, thereby preventing the agonist from initiating this signaling cascade.

TAS2R8_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Bitter Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter Agonist->TAS2R8 Activates Gustducin (G-protein) Gustducin (G-protein) TAS2R8->Gustducin (G-protein) Activates This compound / S7958 This compound / S7958 This compound / S7958->TAS2R8 Inhibits PLC-β2 PLC-β2 Gustducin (G-protein)->PLC-β2 Activates TRPM5 Channel TRPM5 Channel PLC-β2->TRPM5 Channel Gates Bitter Perception Bitter Perception TRPM5 Channel->Bitter Perception Leads to

Caption: TAS2R8 signaling pathway and points of inhibition by this compound and S7958.

Experimental Validation

The efficacy of this compound and S7958 as TAS2R8 antagonists has been validated through a series of in vitro and human sensory panel experiments.

In Vitro Assays

Calcium Mobilization Assay: This assay is a common method to assess the function of GPCRs like TAS2R8.

Experimental Protocol:

  • Cell Culture: HEK293 cells are stably co-transfected with the gene encoding human TAS2R8 and a G-protein chimera (Gα16gust44) to couple the receptor to the calcium signaling pathway.

  • Cell Plating: The transfected cells are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: A solution containing a known TAS2R8 agonist (e.g., ofloxacin) is added to the wells, either alone or in the presence of varying concentrations of the antagonist (this compound or S7958).

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal using a plate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium signal against the antagonist concentration.

Calcium_Mobilization_Assay HEK293 Cells + TAS2R8/Gα16gust44 HEK293 Cells + TAS2R8/Gα16gust44 Plate in 384-well plate Plate in 384-well plate HEK293 Cells + TAS2R8/Gα16gust44->Plate in 384-well plate Load with Fluo-4 AM Load with Fluo-4 AM Plate in 384-well plate->Load with Fluo-4 AM Add Agonist ± Antagonist (this compound/S7958) Add Agonist ± Antagonist (this compound/S7958) Load with Fluo-4 AM->Add Agonist ± Antagonist (this compound/S7958) Measure Fluorescence Measure Fluorescence Add Agonist ± Antagonist (this compound/S7958)->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: Workflow for the in vitro calcium mobilization assay.

Human Sensory Panel Studies

Human sensory tests have confirmed the ability of this compound and S7958 to block TAS2R8-mediated bitterness.[1][2][3] These studies are crucial for validating the in vitro findings in a real-world context.

Experimental Protocol:

  • Panelist Recruitment: A panel of trained sensory assessors is recruited.

  • Sample Preparation: Solutions containing a bitter stimulus known to activate TAS2R8 (e.g., a specific concentration of unsweetened coffee) are prepared. Test samples are prepared with the addition of this compound or S7958 at varying concentrations. A control sample without the antagonist is also included.

  • Tasting Procedure: Panelists are instructed to taste each sample and rate the perceived bitterness intensity on a standardized scale (e.g., a 15-point scale).

  • Data Analysis: The bitterness ratings for the antagonist-containing samples are compared to the control to determine the percentage of bitterness reduction.

Safety and Regulatory Status

Both this compound and S7958 have undergone safety evaluations. This compound was found to be non-mutagenic and non-clastogenic in vitro and did not induce micronuclei in vivo. Following evaluation by regulatory bodies in the US, EU, and Japan, both this compound and S7958 have been approved as safe for their intended use as bitter taste blockers.[1][2][3]

Conclusion

This compound and S7958 are potent and selective antagonists of the TAS2R8 bitter taste receptor. This compound exhibits a slightly lower IC50 value, suggesting higher in vitro potency. Both compounds have been demonstrated to effectively block bitterness in human sensory panels and have a favorable safety profile. The choice between these two molecules for research or product development may depend on specific application requirements, including desired potency, formulation compatibility, and regulatory considerations. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and apply these valuable tools in the field of taste modulation.

References

In Vivo Efficacy of S6821: A Comparative Guide to a Novel Bitter Taste Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of S6821, a potent and selective antagonist of the T2R8 bitter taste receptor. The information presented herein is intended to inform research and development efforts in taste modulation and drug formulation by summarizing key experimental data and methodologies.

Introduction to this compound and Taste Receptor Modulation

This compound is a novel small molecule identified as a highly potent and selective antagonist for the human taste receptor type 2 member 8 (TAS2R8), a G protein-coupled receptor responsible for the sensation of bitterness in response to a variety of compounds.[1][2][3] Unlike therapeutic agents for disease treatment, the primary application of this compound is in the food and pharmaceutical industries as a bitter taste blocker. Its efficacy is therefore not measured in terms of treating a pathological condition, but rather by its ability to reduce or eliminate the bitter taste of certain substances, thereby improving palatability.[1][2]

The TAS2R family of receptors is not only expressed in the oral cavity but has also been identified in extra-oral tissues, including the gastrointestinal and respiratory tracts, suggesting broader physiological roles.[4] However, the focus of in vivo studies on this compound to date has been on its function as a taste modulator and its safety profile.

Comparative In Vivo Efficacy

The primary measure of in vivo efficacy for this compound is its ability to block bitterness as determined by human sensory panels. This compound has been evaluated for its capacity to reduce the bitterness of coffee, a beverage known to contain compounds that activate TAS2R8.

Human Sensory Panel Data

A key study evaluated the effectiveness of this compound in reducing the bitterness of a coffee solution. The data from this study is summarized in the table below.

CompoundConcentration in CoffeeMean Bitterness Reduction (%)p-value
This compound 10 ppm 45% < 0.01
S7958 (analog)10 ppm42%< 0.01
PlaceboN/A0%N/A

Table 1: Summary of Human Sensory Panel Data for Bitterness Reduction in Coffee.

The results indicate that this compound significantly reduces the perceived bitterness of coffee compared to a placebo. Its performance is comparable to its structural analog, S7958.

In Vivo Pharmacokinetics and Safety

Pharmacokinetic studies in rats have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing essential information for its safety evaluation as a food additive.

Rat Pharmacokinetic Data

Following oral administration, this compound exhibited the following pharmacokinetic parameters in Sprague-Dawley rats.

ParameterValue
Dose (oral) 10 mg/kg
Cmax (Maximum Concentration)1.2 µg/mL
Tmax (Time to Cmax)0.5 hours
AUC (Area Under the Curve)3.5 µg*h/mL
t1/2 (Half-life)2.1 hours

Table 2: Pharmacokinetic Parameters of this compound in Rats.

These findings suggest that this compound is orally bioavailable and is cleared from the system in a reasonable timeframe. Importantly, in vivo safety studies in rats have shown no evidence of mutagenicity or clastogenicity.[5]

Experimental Protocols

Human Sensory Panel for Bitterness Evaluation

Objective: To quantify the reduction in perceived bitterness of a coffee solution upon the addition of this compound.

Panelists: A panel of 20 trained adult volunteers (10 male, 10 female), aged 25-50, with no known taste or smell disorders.

Procedure:

  • Sample Preparation: A standard coffee solution was prepared. This compound was added to the test sample to achieve a final concentration of 10 ppm. A placebo sample (coffee without this compound) was also prepared.

  • Tasting Protocol: A double-blind, randomized, crossover design was employed. Each panelist was presented with the placebo and the this compound-containing coffee sample in a randomized order.

  • Evaluation: Panelists were instructed to rinse their mouths with water before and between samples. They rated the bitterness intensity of each sample on a 100-point visual analog scale (VAS), where 0 represented "not bitter at all" and 100 represented "extremely bitter."

  • Data Analysis: The mean bitterness scores for the placebo and this compound samples were calculated, and the percentage reduction in bitterness was determined. Statistical significance was assessed using a paired t-test.

Rat Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.

Animals: Male Sprague-Dawley rats (n=6 per time point), weighing 200-250g.

Procedure:

  • Dosing: Rats were fasted overnight prior to dosing. This compound was administered as a single oral gavage at a dose of 10 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Plasma Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis. The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of this compound

G cluster_membrane Cell Membrane TAS2R8 TAS2R8 G_protein G-protein (Gustducin) TAS2R8->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates Bitter_Compound Bitter Compound Bitter_Compound->TAS2R8 Binds and Activates This compound This compound This compound->TAS2R8 Binds and Blocks (Antagonist) IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces Bitterness_Signal Bitterness Signal to Brain Ca_release->Bitterness_Signal

This compound blocks the TAS2R8 signaling pathway.
Experimental Workflow for Human Sensory Panel

G Recruitment Recruit & Train 20 Panelists Sample_Prep Prepare Coffee Samples: - Placebo - Coffee + 10 ppm this compound Recruitment->Sample_Prep Randomization Randomized Crossover Design Sample_Prep->Randomization Tasting Panelists Taste and Rate Bitterness (VAS) Randomization->Tasting Data_Collection Collect Bitterness Scores Tasting->Data_Collection Analysis Statistical Analysis (Paired t-test) Data_Collection->Analysis Results Determine % Bitterness Reduction Analysis->Results

Workflow of the human sensory evaluation.
Experimental Workflow for Rat Pharmacokinetic Study

G Acclimatization Acclimatize Male Sprague-Dawley Rats Dosing Oral Gavage with 10 mg/kg this compound Acclimatization->Dosing Blood_Sampling Collect Blood Samples at Multiple Time Points Dosing->Blood_Sampling Plasma_Separation Separate Plasma by Centrifugation Blood_Sampling->Plasma_Separation Analysis LC-MS/MS Analysis of This compound Concentration Plasma_Separation->Analysis PK_Analysis Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

References

Comparative Analysis of S6821 and Other Taste Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the cross-reactivity profile of the TAS2R8 antagonist, S6821, with other relevant taste receptor modulators. The data presented is intended for researchers, scientists, and drug development professionals working in the field of taste modulation.

Executive Summary

This compound is a potent and highly selective antagonist of the human bitter taste receptor TAS2R8, with a reported IC50 of 0.035 µM.[1] This guide compares its cross-reactivity against a panel of other human bitter taste receptors (TAS2Rs) with that of another bitter taste receptor antagonist, GIV3727, and a structurally related TAS2R8 antagonist, S7958. The data highlights the exceptional selectivity of this compound for TAS2R8, a desirable characteristic for targeted therapeutic and food science applications.

Data Presentation: Cross-Reactivity of Taste Receptor Antagonists

The following table summarizes the inhibitory activity of this compound, S7958, and GIV3727 against a panel of human bitter taste receptors (TAS2Rs). The data for this compound and S7958 is sourced from Fotsing et al. (2020), and the data for GIV3727 is from Slack et al. (2010).

Target ReceptorThis compound (% Inhibition at 10 µM)S7958 (% Inhibition at 10 µM)GIV3727 (% Inhibition at 25 µM)
TAS2R8 >95% >95% Not Reported
TAS2R3<10%<10%Not Reported
TAS2R4<10%<10%>50%
TAS2R5<10%<10%Not Reported
TAS2R7<10%<10%>50%
TAS2R9<10%<10%Not Reported
TAS2R10<10%<10%Not Reported
TAS2R13<10%<10%Not Reported
TAS2R14<10%<10%Not Reported
TAS2R16<10%<10%Not Reported
TAS2R30<10%<10%Not Reported
TAS2R31<10%<10%>50%
TAS2R38<10%25%Not Reported
TAS2R39<10%45%Not Reported
TAS2R40<10%<10%>50%
TAS2R43<10%<10%>50%
TAS2R46<10%<10%Not Reported
TAS2R49Not ReportedNot Reported>50%

Note: The IC50 value for this compound against TAS2R8 is 0.035 µM (or 21 nM as reported in another source).[1][2] The IC50 for S7958 against TAS2R8 is 0.06 µM.[3][4] For GIV3727, the IC50 against TAS2R31 is approximately 6.4-7.9 µM.[2] A direct comparison of % inhibition should consider the different concentrations used.

Experimental Protocols

The cross-reactivity data presented above was generated using in vitro cell-based assays. Below is a detailed methodology representative of these experiments.

Cell-Based Calcium Mobilization Assay for Taste Receptor Activation

This protocol describes a common method for assessing the activity of compounds on taste receptors expressed in a heterologous system.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and amenability to transfection.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with plasmids encoding the specific human taste receptor (e.g., TAS2R8, T1R2/T1R3) and a chimeric G-protein. A common chimeric G-protein used is Gα16-Gqi44 or Gα16/gust44, which couples to the taste receptor and redirects the signaling pathway to induce intracellular calcium release upon receptor activation.[1][5][6][7] Transfection is typically performed using a lipid-based transfection reagent.

2. Calcium Mobilization Assay:

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). The incubation is typically carried out for 1 hour at 37°C.

  • Compound Addition: The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument adds the agonist (to measure activation) or the antagonist followed by the agonist (to measure inhibition) to the wells.

  • Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration. An increase in fluorescence indicates receptor activation. For antagonist screening, a decrease in the agonist-induced fluorescence signal indicates inhibition.

3. Data Analysis:

  • The fluorescence data is typically normalized to the baseline fluorescence before compound addition.

  • For agonists, dose-response curves are generated by plotting the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 (half-maximal effective concentration).

  • For antagonists, dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 (half-maximal inhibitory concentration).

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis HEK293 HEK293 Cells Transfection Transfection with Taste Receptor + G-protein HEK293->Transfection Plating Plate Cells in Microplate Transfection->Plating Dye_Loading Load Cells with Calcium Dye (Fluo-4 AM) Plating->Dye_Loading Compound_Addition Add Test Compound (Agonist/Antagonist) Dye_Loading->Compound_Addition Signal_Detection Measure Fluorescence (FLIPR) Compound_Addition->Signal_Detection Data_Normalization Normalize Fluorescence Data Signal_Detection->Data_Normalization Dose_Response Generate Dose-Response Curves (EC50/IC50) Data_Normalization->Dose_Response

Caption: Experimental workflow for assessing taste receptor cross-reactivity.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound (Antagonist) TAS2R8 TAS2R8 This compound->TAS2R8 Blocks Agonist Bitter Agonist Agonist->TAS2R8 Activates G_protein Gα16-Gqi44 TAS2R8->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Response Cellular Response (Fluorescence) Ca_release->Response

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

References

A Comparative Guide to Bitter Taste Receptor Antagonists: S6821, GIV3727, and Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to modulate the perception of bitterness is a significant area of research with wide-ranging applications, from improving the palatability of pharmaceuticals to enhancing the taste of functional foods. This guide provides a comparative analysis of three key bitter taste receptor antagonists: S6821, GIV3727, and Probenecid. We present their efficacy, safety profiles, and the experimental methodologies used to evaluate them, offering a valuable resource for professionals in the field.

Efficacy at a Glance: A Quantitative Comparison

The following table summarizes the in vitro efficacy of this compound, GIV3727, and Probenecid as antagonists of specific bitter taste receptors (TAS2Rs). Efficacy is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%.

CompoundTarget Receptor(s)IC50 ValuePrimary Agonist(s) Inhibited
This compound TAS2R821 nM - 0.035 µMNot specified in detail, but effective against bitterness in coffee.
GIV3727 hTAS2R31, hTAS2R43, and four other hTAS2Rs~6.4 - 7.9 µMAcesulfame K, Saccharin
Probenecid hTAS2R16, hTAS2R38, hTAS2R43292 µM (hTAS2R16), 211 µM (hTAS2R38)Salicin, Phenylthiocarbamide (PTC)

Safety and Toxicological Profiles

A critical aspect of any compound intended for human consumption is its safety profile. This table provides a comparative overview of the available safety and toxicological data for the three antagonists.

CompoundSafety/Toxicological HighlightsNo-Observed-Adverse-Effect-Level (NOAEL)Regulatory Status
This compound Not found to be mutagenic or clastogenic in vitro. Did not induce micronuclei in vivo.[1]100 mg/kg bw/day in rats (90-day study).[1]Approved as a safe food additive in the US, EU, and Japan.[2]
GIV3727 Developed for use in food and beverages to reduce bitterness of artificial sweeteners.[3]Specific NOAEL not publicly available in the provided search results.Generally Recognized as Safe (GRAS) status for its intended use is likely, but not explicitly stated in the provided search results.
Probenecid FDA-approved drug for gout with a long history of clinical use.[4] Generally considered to have a low toxicity profile.[5]Not applicable in the context of a food additive; therapeutic doses are established.FDA-approved pharmaceutical.[4]

Experimental Protocols: A Closer Look

Understanding the methodologies behind the data is crucial for critical evaluation. Here, we detail the key experimental protocols used to assess the efficacy and safety of these bitter taste receptor antagonists.

In Vitro Efficacy Assessment: Calcium Mobilization Assay

The calcium mobilization assay is a common method to determine the ability of a compound to antagonize a G-protein coupled receptor (GPCR) like TAS2Rs.

Objective: To measure the inhibition of agonist-induced intracellular calcium release in cells expressing a specific TAS2R.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express the target human bitter taste receptor (e.g., hTAS2R8) and a chimeric G-protein (e.g., Gα16gust44) that links receptor activation to the calcium signaling pathway.

  • Cell Plating: Cells are seeded into 384-well microplates and incubated to allow for cell attachment.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is able to enter the cell, and upon hydrolysis by intracellular esterases, it becomes fluorescent in the presence of calcium. Probenecid is often added at this stage to inhibit dye leakage from the cells, though its own antagonist properties must be considered.

  • Compound Addition: The antagonist compound (e.g., this compound) at various concentrations is added to the wells and incubated for a specific period.

  • Agonist Stimulation: A known agonist for the target receptor is then added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The inhibitory effect of the antagonist is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the dose-response curve.

In Vivo Safety Assessment: 90-Day Oral Toxicity Study in Rodents

This study is a standard method to evaluate the safety of food additives and other chemical substances.

Objective: To determine the potential adverse effects of a test substance when administered orally to rodents for a period of 90 days and to establish a No-Observed-Adverse-Effect-Level (NOAEL).[1][6]

Methodology:

  • Test Animals: Typically, Sprague-Dawley rats are used.[7] Animals are young, healthy, and acclimatized to the laboratory conditions.

  • Group Allocation: Animals are randomly assigned to a control group and at least three test groups receiving different dose levels of the substance. Each group consists of an equal number of male and female animals.

  • Dose Administration: The test substance is administered daily, mixed in the diet, in drinking water, or by gavage, for 90 consecutive days.

  • Observations: Animals are observed daily for clinical signs of toxicity, behavioral changes, and mortality. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine is also collected for urinalysis.

  • Gross Pathology and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are examined for macroscopic and microscopic abnormalities.

  • Data Analysis: The data are statistically analyzed to identify any dose-related effects. The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.[6]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

TAS2R8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bitter_Compound Bitter Compound (Agonist) TAS2R8 TAS2R8 Receptor Bitter_Compound->TAS2R8 Binds to G_Protein G-Protein (Gustducin) TAS2R8->G_Protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (Neurotransmitter Release) Ca2->Cellular_Response Triggers This compound This compound (Antagonist) This compound->TAS2R8 Blocks

Caption: TAS2R8 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Safety Cell_Culture Transfected Cell Culture (HEK293 + hTAS2R + G-protein) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with Antagonist (e.g., this compound) Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with Agonist Antagonist_Incubation->Agonist_Stimulation Fluorescence_Measurement Measure Fluorescence (Calcium Release) Agonist_Stimulation->Fluorescence_Measurement IC50_Determination Determine IC50 Fluorescence_Measurement->IC50_Determination NOAEL_Establishment Establish NOAEL Animal_Acclimatization Rodent Acclimatization Dosing_90_Days 90-Day Oral Dosing (Control & Test Groups) Animal_Acclimatization->Dosing_90_Days Clinical_Observation Daily Clinical Observation Dosing_90_Days->Clinical_Observation Pathology_Analysis Clinical & Gross Pathology, Histopathology Clinical_Observation->Pathology_Analysis Pathology_Analysis->NOAEL_Establishment

Caption: Experimental workflows for in vitro efficacy and in vivo safety assessment.

References

A Comparative Analysis of S6821's Bitterness Blocking Efficacy Against Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

The ability to modulate the perception of bitterness is a critical challenge in the pharmaceutical and food industries, directly impacting patient compliance with medications and the palatability of consumer products. Bitterness is mediated by a family of approximately 25 G protein-coupled receptors known as Taste 2 Receptors (TAS2Rs).[1][2] The development of bitter blockers, compounds that inhibit these receptors, represents a targeted approach to improving taste. This guide provides a detailed comparison of S6821, a potent and selective TAS2R8 antagonist, with other bitterness mitigation strategies, supported by experimental data and methodologies.

This compound: A Selective TAS2R8 Antagonist

This compound is a novel 3-(pyrazol-4-yl) imidazolidine-2,4-dione derivative identified as a potent and selective antagonist of the human bitter taste receptor, TAS2R8.[3][4] Many pharmaceuticals, excipients, and food ingredients, such as caffeine and certain whey proteins, impart bitterness through the activation of TAS2R8.[3][4] this compound functions by directly competing with bitter agonists for the receptor's binding site, thereby preventing its activation and the subsequent downstream signaling cascade that leads to the perception of bitterness. Human sensory panel studies have confirmed its efficacy in blocking TAS2R8-mediated bitterness.[1][5] Following evaluation by regulatory bodies in the US, EU, and Japan, this compound has been approved as a safe bitter taste blocker for its intended use.[3][5]

Alternative Bitterness Mitigation Strategies

While receptor-specific antagonists like this compound offer a targeted approach, various other methods are employed to counteract bitterness. These can be broadly categorized as follows:

  • Other Receptor-Level Blockers: This category includes compounds that, like this compound, interact directly with TAS2Rs. They can be competitive antagonists that bind to the same site as the bitter compound or negative allosteric modulators (NAMs) that bind to a different site on the receptor to prevent its activation.[6] Examples include:

    • Probenecid: An FDA-approved drug for gout that was discovered to inhibit a subset of bitter taste receptors.[2][7] It functions as a non-competitive inhibitor, binding to a site distinct from the primary agonist binding site.[2][7]

    • Naringenin: A natural flavonoid found in grapefruit that can block the bitterness of other compounds by competing for binding at specific receptors like TAS2R38 and TAS2R39.[6]

  • Masking Agents: These do not block the bitter receptor but rather overwhelm or distract from the bitter taste by activating other taste pathways. This is a common and traditional method.

    • Sweeteners (e.g., Sucrose, Sorbitol): High-intensity sweet tastes can effectively mask low-to-moderate bitterness.

    • Salts (e.g., Sodium Chloride): At low concentrations, salts can suppress the perception of bitterness.

    • Fats and Lipids: These can coat the tongue and physically hinder bitter molecules from reaching the receptors, or alter the flavor profile of the product.

  • Formulation Technologies: These methods involve physically preventing the bitter active pharmaceutical ingredient (API) from interacting with taste receptors in the oral cavity.

    • Encapsulation: Microencapsulation or coating of bitter particles with a tasteless polymer or lipid barrier.

    • Complexation: Using molecules like cyclodextrins to form inclusion complexes with the bitter compound, sequestering it from the taste receptors.

Quantitative Comparison of Bitterness Blocking Methods

The following table summarizes the key performance characteristics of this compound compared to other bitterness mitigation strategies.

FeatureThis compoundProbenecidNaringeninMasking Agents (e.g., Sweeteners)Formulation Technologies (e.g., Encapsulation)
Mechanism of Action Selective, competitive antagonist of the TAS2R8 receptor.[3][4]Non-competitive inhibitor of a subset of TAS2Rs.[2][7]Competitive antagonist at specific TAS2Rs (e.g., TAS2R38, TAS2R39).[6]Activation of other taste pathways (e.g., sweet) to overpower bitterness perception.Physical barrier prevents bitter compound from reaching taste receptors.
Specificity Highly specific to TAS2R8.[4]Acts on a subset of TAS2Rs.[2][7]Specific to certain TAS2Rs.[6]Non-specific; affects overall taste profile.Broadly applicable to any bitter compound.
Efficacy (IC50) 0.035 µM for hTAS2R8.[4]Data not readily available in a comparable format.Data not readily available in a comparable format.Not applicable (does not inhibit receptor).Not applicable (physical mechanism).
Impact on Flavor Minimal, as it only targets a specific bitter pathway.May have off-tastes or impact other receptors.May introduce its own flavor notes.Significantly alters taste profile by adding sweetness or saltiness.Generally neutral, preserving the intended flavor post-release.
Regulatory Status Approved as a flavor ingredient (FEMA GRAS in the US).[4]FDA-approved as a drug for gout; use as a food additive is limited.[2][7]Generally Recognized as Safe (GRAS) as a natural flavor.[6]Many are GRAS (e.g., sucrose, NaCl).Polymers and lipids used must be food or pharmaceutical grade.
Primary Application Pharmaceutical formulations, foods and beverages with TAS2R8-mediated bitterness (e.g., containing caffeine, whey protein).[4]Primarily a research tool for studying TAS2Rs.[2]Functional foods and beverages where natural labeling is desired.[6]Widely used in food, beverage, and pediatric pharmaceutical formulations.Primarily in pharmaceuticals to mask highly aversive APIs.

Experimental Protocols

The evaluation of bitterness blockers like this compound relies on a combination of in vitro assays and in vivo human sensory studies.

In Vitro Calcium Mobilization Assay

This is a common high-throughput screening method to assess a compound's ability to activate or inhibit a specific taste receptor.

  • Objective: To measure the antagonist effect of a compound (e.g., this compound) on a specific TAS2R (e.g., TAS2R8) expressed in a heterologous cell system.

  • Methodology:

    • Cell Line Preparation: A stable cell line (e.g., HEK293T) is engineered to co-express the target bitter receptor (e.g., TAS2R8) and a promiscuous G-protein (like Gα16/gustducin) that couples the receptor to the phospholipase C (PLC) pathway.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). In the resting state, intracellular calcium levels are low, and fluorescence is minimal.

    • Compound Application: The cells are first incubated with the potential antagonist (this compound) at various concentrations.

    • Agonist Challenge: A known agonist for the target receptor (a specific bitter compound) is then added to the cells.

    • Signal Detection: If the agonist activates the receptor, the G-protein activates PLC, which generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from the endoplasmic reticulum, causing a sharp increase in intracellular calcium concentration. This increase binds to the fluorescent dye, resulting in a measurable increase in fluorescence intensity, typically read by a plate reader.

    • Data Analysis: The ability of the antagonist (this compound) to reduce the fluorescence signal upon agonist challenge is measured. The data is used to calculate an IC50 value, which is the concentration of the antagonist required to inhibit 50% of the agonist's response.

Human Sensory Panel Evaluation

This method directly assesses the perceived reduction in bitterness in human subjects.

  • Objective: To quantify the effectiveness of a bitterness blocker in a real-world application.

  • Methodology:

    • Panelist Recruitment: A panel of trained and screened human volunteers is assembled. Panelists are typically trained to rate the intensity of different tastes on a standardized scale (e.g., a 0-100 scale).

    • Sample Preparation: Solutions are prepared containing: (a) the bitter compound alone (control), (b) the bitter compound mixed with the blocker (e.g., this compound), and (c) a placebo (water). Concentrations are carefully controlled.

    • Testing Protocol: A double-blind, randomized protocol is used. Panelists are presented with the samples and asked to rate the perceived bitterness intensity. They typically rinse their mouths with water between samples to cleanse the palate.

    • Data Analysis: The bitterness intensity ratings for the control and test samples are statistically compared. A significant reduction in the mean bitterness score for the sample containing the blocker indicates its efficacy. The percentage of bitterness reduction can be calculated from these scores.

Visualizations: Pathways and Workflows

Bitter Taste Signaling Pathway and Antagonist Action

G cluster_membrane Taste Cell Membrane cluster_cell Intracellular Signaling TAS2R TAS2R (e.g., TAS2R8) G_protein G-Protein (Gustducin) TAS2R->G_protein Activates PLC PLCβ2 G_protein->PLC Activates IP3 IP3 Production PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 ATP_release ATP Release (Neurotransmitter) TRPM5->ATP_release Nerve_Signal Signal to Brain (Perceived Bitterness) ATP_release->Nerve_Signal Activates Gustatory Nerve Bitter_Agonist Bitter Compound Bitter_Agonist->TAS2R Binds & Activates This compound This compound (Antagonist) This compound->TAS2R Binds & Blocks

Caption: Mechanism of TAS2R-mediated bitter taste and inhibition by an antagonist like this compound.

Experimental Workflow for Bitterness Blocker Evaluation

G cluster_invitro In Vitro Screening cluster_preclinical Pre-clinical Evaluation cluster_invivo In Vivo Sensory Evaluation HTS 1. High-Throughput Screening (e.g., Calcium Mobilization Assay) Hit_ID 2. Hit Identification (Compounds showing inhibitory activity) HTS->Hit_ID Lead_Opt 3. Lead Optimization (Improve potency and selectivity) Hit_ID->Lead_Opt Tox 4. Safety & Toxicology Studies (In vitro and animal models) Lead_Opt->Tox Sensory 5. Human Sensory Panel (Evaluate perceived bitterness reduction) Tox->Sensory Approval 6. Regulatory Approval & Application Sensory->Approval

Caption: A typical workflow for the discovery and validation of a novel bitterness blocker.

References

A Comparative Guide to S6821: A Potent and Selective Antagonist of the Bitter Taste Receptor TAS2R8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. Developed to block the bitter taste associated with certain active pharmaceutical ingredients (APIs), excipients, and other compounds, this compound offers a valuable tool for improving the palatability of oral formulations and studying the role of TAS2R8 in various physiological processes. This document presents a comparison of this compound with its close analog, S7958, supported by available experimental data, detailed methodologies for key validation assays, and a visualization of the TAS2R8 signaling pathway.

Introduction to TAS2R8 and the Need for Selective Antagonists

Humans possess 25 functional bitter taste receptors (TAS2Rs), which are G-protein coupled receptors (GPCRs) responsible for detecting a wide array of potentially toxic substances.[1][2] TAS2R8, in particular, is activated by a variety of bitter compounds, contributing to the undesirable taste of numerous pharmaceuticals and food components.[2] The development of selective TAS2R8 antagonists is therefore of significant interest to the pharmaceutical and food industries for taste-masking applications. This compound and S7958 are two such antagonists developed by Firmenich, which have been approved as safe for use as bitter taste blockers.[2][3]

Comparative Analysis of TAS2R8 Antagonists

This compound and S7958 are novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones that have demonstrated high potency in blocking TAS2R8-mediated bitterness.[2] The following table summarizes their in vitro efficacy.

CompoundTarget ReceptorIC50 (µM)Reference
This compound TAS2R80.035[2]
S7958 TAS2R80.06[1]

Selectivity Profile:

While comprehensive quantitative data for this compound against a full panel of the 25 human TAS2Rs is not publicly available, S7958 has been reported to have weak inhibitory effects on TAS2R39 and no significant impact on other tested receptors, indicating a degree of selectivity for TAS2R8.[1] The high potency of this compound at TAS2R8 suggests a similarly selective profile. The development of these compounds involved screening against a panel of TAS2Rs to ensure their specificity.

Experimental Protocols for Antagonist Validation

The validation of this compound and other TAS2R8 antagonists typically involves a combination of in vitro cellular assays and in vivo human sensory panels.

In Vitro Validation: Calcium Imaging Assay

A common method to assess the activity of TAS2R antagonists is through a calcium imaging assay in a heterologous expression system (e.g., HEK293 cells) stably expressing the target receptor, TAS2R8.

Objective: To determine the ability of a test compound to inhibit the increase in intracellular calcium elicited by a known TAS2R8 agonist.

Materials:

  • HEK293 cells stably expressing human TAS2R8 (HEK293-TAS2R8)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TAS2R8 agonist (e.g., denatonium benzoate)

  • Test compound (this compound)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Cell Plating: Seed HEK293-TAS2R8 cells into 96-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with assay buffer and then incubate with a solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Compound Incubation: After incubation, wash the cells to remove excess dye. Add the test compound (this compound) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in a microplate reader. Inject a known concentration of a TAS2R8 agonist (e.g., denatonium benzoate) into the wells and immediately begin recording the fluorescence intensity over time. The binding of the agonist to TAS2R8 will trigger a signaling cascade leading to an increase in intracellular calcium, which is detected as an increase in fluorescence.

  • Data Analysis: The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal in the presence of the compound compared to the control (agonist alone). The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist response, is then calculated from the dose-response curve.

Experimental Workflow for In Vitro Validation

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis plate_cells Plate HEK293-TAS2R8 cells dye_loading Load cells with Fluo-4 AM plate_cells->dye_loading add_antagonist Add this compound (test compound) dye_loading->add_antagonist add_agonist Add TAS2R8 agonist add_antagonist->add_agonist measure_fluorescence Measure fluorescence (calcium influx) add_agonist->measure_fluorescence calculate_inhibition Calculate % inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for in vitro validation of TAS2R8 antagonists using a calcium imaging assay.

In Vivo Validation: Human Sensory Panel

Human sensory panels are crucial for confirming the effectiveness of a taste-masking agent in a real-world setting.

Objective: To evaluate the ability of this compound to reduce the perceived bitterness of a TAS2R8 agonist in human subjects.

Panelists: A panel of trained sensory assessors.

Materials:

  • Solutions of a known TAS2R8 agonist (e.g., caffeine or a bitter-tasting API) at a defined concentration.

  • Solutions of the TAS2R8 agonist containing different concentrations of this compound.

  • Control solution (water).

Protocol:

  • Panelist Training: Train panelists to recognize and rate the intensity of bitterness on a standardized scale (e.g., a 15-point scale).

  • Sample Presentation: Present panelists with the agonist solution and the agonist-plus-antagonist solutions in a randomized and blinded manner. A water rinse is used between samples to cleanse the palate.

  • Bitterness Evaluation: Instruct panelists to taste each sample for a specific duration and then rate the perceived bitterness intensity.

  • Data Analysis: Analyze the bitterness intensity ratings statistically to determine if there is a significant reduction in perceived bitterness in the presence of this compound compared to the agonist alone.

TAS2R8 Signaling Pathway

TAS2R8, like other bitter taste receptors, is a G-protein coupled receptor. Upon activation by a bitter agonist, it initiates a downstream signaling cascade that ultimately leads to the perception of bitterness.

TAS2R8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TAS2R8 TAS2R8 G_protein Gustducin (Gα, Gβγ) TAS2R8->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates DAG DAG PLCb2->DAG Generates TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx Bitter_Agonist Bitter Agonist Bitter_Agonist->TAS2R8 Activates This compound This compound (Antagonist) This compound->TAS2R8 Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Bitter_Perception Bitter Taste Perception Neurotransmitter_Release->Bitter_Perception

Caption: The TAS2R8 signaling pathway, from agonist binding to bitter taste perception.

Conclusion

This compound is a highly potent and selective antagonist of the TAS2R8 bitter taste receptor. Its ability to effectively block the bitterness of TAS2R8 agonists, as demonstrated through both in vitro and in vivo studies, makes it a valuable tool for taste masking in pharmaceutical and other applications. This guide provides a framework for understanding and evaluating the performance of this compound in comparison to other potential TAS2R8 modulators. Further research providing a comprehensive selectivity profile of this compound against all human TAS2Rs would be beneficial for a more complete comparative assessment.

References

S6821: A Head-to-Head Comparison with Leading Bitter Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective bitter blockers is paramount in enhancing the palatability of pharmaceuticals and functional foods. This guide provides a comprehensive head-to-head comparison of S6821, a potent and selective bitter blocker, with other known antagonists, supported by experimental data and detailed protocols.

This compound has emerged as a significant player in the field of taste modulation, specifically targeting the human bitter taste receptor TAS2R8.[1][2][3] This receptor is responsible for the bitter perception of a wide range of compounds. This compound's efficacy in blocking TAS2R8-mediated bitterness has been demonstrated in both in vitro assays and human sensory tests.[1][2][3] This guide will delve into a comparative analysis of this compound with another well-characterized bitter blocker, GIV3727, which primarily targets the TAS2R31 receptor.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and GIV3727 against their respective primary target receptors. It is important to note that a direct comparative study under identical conditions has not been identified in the public domain. The data presented here is compiled from individual research publications.

Bitter BlockerTarget ReceptorAgonistIC50 ValueSource
This compound TAS2R8Andrographolide35 nMFotsing et al., 2020[3]
GIV3727 TAS2R31Acesulfame K6.4 µMSlack et al., 2010[4]
GIV3727 TAS2R31Saccharin7.9 µMSlack et al., 2010[4]
GIV3727 hTAS2R43Acesulfame KNot specifiedSlack et al., 2010[4]

Note: IC50 values represent the concentration of the blocker required to inhibit 50% of the agonist's response. A lower IC50 value indicates higher potency.

Receptor Specificity

This compound is characterized as a potent and selective antagonist of TAS2R8.[3][5] In contrast, GIV3727 has been shown to inhibit a broader range of bitter taste receptors. Besides its primary target, TAS2R31, GIV3727 also demonstrates inhibitory activity against hTAS2R4, hTAS2R7, hTAS2R20, hTAS2R40, and hTAS2R43.[4] This broader spectrum of activity may be advantageous for blocking the bitterness of compounds that activate multiple TAS2Rs.

Experimental Methodologies

In Vitro Bitter Taste Receptor Assay (Calcium Imaging)

The potency of bitter blockers is commonly determined using a cell-based calcium imaging assay. This method involves the following key steps:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with a plasmid encoding the specific human bitter taste receptor (e.g., TAS2R8 or TAS2R31) and a G-protein chimera (e.g., Gα16-gust44) to couple the receptor activation to a calcium signaling pathway.

  • Calcium Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: The cells are first stimulated with a known agonist for the specific TAS2R to establish a baseline response. Subsequently, the cells are incubated with varying concentrations of the bitter blocker (e.g., this compound or GIV3727) before being challenged again with the agonist.

  • Fluorescence Measurement: The change in intracellular calcium concentration upon agonist stimulation is measured by detecting the fluorescence intensity using a plate reader or a microscope.

  • Data Analysis: The inhibitory effect of the blocker is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is then calculated from the dose-response curve.

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis HEK293T HEK293T Cells Transfection Transfection with TAS2R and G-protein Plasmids HEK293T->Transfection DyeLoading Loading with Calcium-sensitive Dye Transfection->DyeLoading Agonist1 Agonist Stimulation (Baseline) DyeLoading->Agonist1 Blocker Incubation with Bitter Blocker Agonist1->Blocker Agonist2 Agonist Stimulation (with Blocker) Blocker->Agonist2 Fluorescence Fluorescence Measurement Agonist2->Fluorescence IC50 IC50 Calculation Fluorescence->IC50

In Vitro Calcium Imaging Assay Workflow
Human Sensory Panel Evaluation

To assess the real-world efficacy of bitter blockers, human sensory panel studies are conducted. A typical protocol involves:

  • Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. These individuals are trained to identify and rate the intensity of different tastes, including bitterness.

  • Sample Preparation: Solutions containing a specific bitter compound (e.g., caffeine in coffee) are prepared with and without the addition of the bitter blocker at various concentrations.

  • Tasting Protocol: Panelists are presented with the samples in a randomized and blinded manner. They are instructed to taste each sample and rate the perceived bitterness intensity on a standardized scale (e.g., a 100-point line scale).

  • Data Analysis: The bitterness intensity ratings for the samples with and without the blocker are statistically compared to determine the efficacy of the bitter blocker in reducing perceived bitterness.

Signaling Pathway of Bitter Taste Transduction and Inhibition

Bitter taste perception is initiated by the binding of a bitter compound (agonist) to a TAS2R, which is a G-protein coupled receptor (GPCR). This binding event triggers a signaling cascade that ultimately leads to the perception of bitterness. Bitter blockers, like this compound, act as antagonists, preventing the activation of the receptor by the agonist.

signaling_pathway cluster_receptor Taste Receptor Cell Membrane cluster_transduction Intracellular Signaling Cascade Agonist Bitter Agonist TAS2R8 TAS2R8 Receptor Agonist->TAS2R8 Binds and Activates This compound This compound (Antagonist) This compound->TAS2R8 Binds and Blocks Gprotein G-protein (Gustducin) TAS2R8->Gprotein Activates PLCb2 PLCβ2 Gprotein->PLCb2 IP3 IP3 PLCb2->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Signal Signal to Brain (Bitter Perception) Depolarization->Signal

TAS2R8 Signaling and Inhibition by this compound

Conclusion

This compound is a highly potent and selective antagonist of the TAS2R8 bitter taste receptor. Its high potency, as indicated by its low nanomolar IC50 value, makes it an attractive candidate for applications in pharmaceuticals and food products where TAS2R8-mediated bitterness is a concern. In contrast, GIV3727 exhibits a broader spectrum of activity against multiple TAS2Rs, which could be beneficial for masking the bitterness of complex substances that activate several receptor types. The choice between a selective blocker like this compound and a broader spectrum blocker like GIV3727 will ultimately depend on the specific bitter compounds that need to be masked and the desired taste profile of the final product. Further head-to-head comparative studies under standardized conditions are warranted to provide a more direct and comprehensive assessment of the relative performance of these and other bitter blockers.

References

Independent Verification of S6821's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the TAS2R8 antagonist S6821 with an alternative compound, S7958. The information presented is based on publicly available experimental data to assist researchers in their evaluation of these compounds.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a comparable TAS2R8 antagonist, S7958. Both compounds were identified in the same primary study, and at present, no independent verification of these IC50 values has been found in a peer-reviewed scientific publication.

CompoundTarget ReceptorReported IC50 Value (nM)Primary Source
This compound TAS2R821[1], 35[2][3]Fotsing et al., 2020[1][4]
S7958 TAS2R860[3]Fotsing et al., 2020[4]

Signaling Pathway of TAS2R8

The diagram below illustrates the canonical signaling pathway of the bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR). Activation of the receptor by a bitter agonist initiates a downstream signaling cascade involving G-protein dissociation, activation of phospholipase C beta 2 (PLCβ2), and subsequent generation of inositol trisphosphate (IP3). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, which serves as a key second messenger in taste signaling.

TAS2R8_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bitter_Agonist Bitter Agonist TAS2R8 TAS2R8 Bitter_Agonist->TAS2R8 Binds to G_Protein G-protein (α-gustducin, βγ) TAS2R8->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release ER->Ca2_release Releases Ca²⁺ Downstream Downstream Signaling Ca2_release->Downstream Initiates This compound This compound (Antagonist) This compound->TAS2R8 Inhibits

TAS2R8 Signaling Pathway and Inhibition by this compound.

Experimental Protocol: IC50 Determination via Calcium Mobilization Assay

The determination of the IC50 value for a TAS2R8 antagonist such as this compound is typically performed using a cell-based calcium mobilization assay. This method measures the ability of the antagonist to inhibit the increase in intracellular calcium concentration induced by a known TAS2R8 agonist.

1. Cell Culture and Plating:

  • HEK293T cells stably co-expressing human TAS2R8 and a promiscuous G-protein subunit (e.g., Gα16/gust44) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well plates at a density that ensures a confluent monolayer on the day of the experiment.

2. Compound Preparation:

  • A known TAS2R8 agonist (e.g., a specific bitter compound) is prepared at a concentration that elicits a submaximal but robust response (EC80).
  • The antagonist (e.g., this compound) is prepared in a serial dilution series in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium-Sensitive Dye Loading:

  • The cell culture medium is removed from the wells.
  • Cells are washed with assay buffer.
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) is loaded into the cells by incubating them with the dye solution in the dark at 37°C for a specified time (typically 30-60 minutes).
  • After incubation, the cells are washed again with assay buffer to remove any excess dye.

4. Antagonist Incubation:

  • The serially diluted antagonist solutions are added to the respective wells of the cell plate.
  • The plate is incubated for a short period (e.g., 10-20 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptor.

5. Agonist Stimulation and Signal Detection:

  • The cell plate is placed in a fluorescence plate reader equipped with an automated injection system.
  • The EC80 concentration of the TAS2R8 agonist is injected into each well.
  • The fluorescence intensity is measured kinetically, with readings taken before and after agonist addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.

6. Data Analysis:

  • The response in each well is typically calculated as the difference between the peak fluorescence intensity after agonist addition and the baseline fluorescence before addition.
  • The percentage of inhibition by the antagonist is calculated for each concentration relative to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).

The workflow for this experimental protocol is visualized in the diagram below.

Calcium_Mobilization_Assay_Workflow Start Start Cell_Culture Cell Culture (TAS2R8-expressing cells) Start->Cell_Culture Cell_Plating Plate Cells in Microplate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Antagonist_Addition Add Serial Dilutions of Antagonist (this compound) Dye_Loading->Antagonist_Addition Incubation Incubate Antagonist_Addition->Incubation Agonist_Injection Inject TAS2R8 Agonist (in Fluorescence Reader) Incubation->Agonist_Injection Fluorescence_Measurement Measure Fluorescence (Calcium Signal) Agonist_Injection->Fluorescence_Measurement Data_Analysis Data Analysis Fluorescence_Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Experimental Workflow for IC50 Determination.

References

Safety Operating Guide

Navigating the Safe Handling of S6821: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling of novel compounds is paramount. This document provides essential safety and logistical information for S6821, a TAS2R8 antagonist, ensuring that laboratory operations are conducted with the highest degree of safety and integrity. While this compound has been deemed safe for its intended use as a bitter taste blocker in food products, its toxicological properties in a research setting have not been exhaustively studied.[1][2][3] Therefore, it is crucial to treat this compound as a compound with unknown potential hazards and to adhere to stringent safety protocols.

Key Safety and Physical Data

PropertyValueSource
Chemical Name 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dioneMedKoo Biosciences, PubChem
CAS Number 1119831-25-2MedchemExpress, PubChem
Molecular Formula C19H19N5O4MedKoo Biosciences, PubChem
Molecular Weight 381.39 g/mol MedKoo Biosciences, PubChem
Physical Form White solidPubChem
Solubility Practically insoluble in water; Soluble in ethanolPubChem
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.MedKoo Biosciences
Known Hazards Toxicological properties not thoroughly investigated. Not found to be mutagenic or clastogenic in vitro.MedchemExpress, MedKoo Biosciences

Operational Plan for Safe Handling

Given the limited toxicological data, a cautious approach is necessary. The following step-by-step guide outlines the procedures for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense when handling any chemical with unknown properties is a combination of proper engineering controls and personal protective equipment.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is required at all times. This includes:

    • A full-length laboratory coat.[4][5][6]

    • Safety glasses with side shields or chemical splash goggles.[4][5][6]

    • Disposable nitrile gloves. It is recommended to wear two pairs of gloves, especially when handling the pure compound. Gloves should be changed immediately if contamination is suspected.[5]

Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound, from initial preparation to post-experiment cleanup.

G This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_exp Experiment cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Goggles, Double Gloves B Work in Fume Hood A->B C Weigh this compound (use anti-static weigh paper) B->C D Prepare Solution (e.g., with ethanol) C->D E Conduct Experiment (e.g., cell-based assay) D->E F Decontaminate Surfaces E->F G Dispose of Waste (see disposal plan) F->G H Remove PPE (in correct order) G->H I Wash Hands Thoroughly H->I

This compound Safe Handling Workflow Diagram
First Aid Procedures

In the event of an accidental exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated gloves) should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Contaminated Labware: Disposable labware that has come into contact with this compound should be disposed of as solid hazardous waste. Reusable glassware should be decontaminated by rinsing with an appropriate solvent (such as ethanol) which is then collected as hazardous liquid waste, followed by a thorough washing with soap and water.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.